molecular formula C8H9NO2 B156564 Pyridin-3-ylmethyl acetate CAS No. 10072-09-0

Pyridin-3-ylmethyl acetate

Cat. No.: B156564
CAS No.: 10072-09-0
M. Wt: 151.16 g/mol
InChI Key: FPXVLCLVAIUGPW-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl acetate serves as a versatile synthetic intermediate and key chemical building block in modern medicinal chemistry, particularly in the design and development of novel antibacterial agents . Its pyridine core acts as a bioisostere for benzene rings, a strategy widely employed to improve the pharmacokinetic properties and target affinity of drug candidates . Recent scientific literature highlights the critical application of Pyridin-3-yl derivatives in the synthesis of new oxazolidinone-based antibiotics . These compounds are being actively researched to overcome multi-drug resistance in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . In this context, the pyridine moiety is a fundamental component for structural modification of the linezolid pharmacophore, leading to derivatives that exhibit potent antibacterial and antibiofilm activities, with some compounds demonstrating reduced potential for drug resistance development compared to existing treatments . This makes this compound a valuable reagent for researchers exploring next-generation antimicrobial therapies and other pharmaceutical applications in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethyl acetate
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InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVLCLVAIUGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60304278
Record name pyridin-3-ylmethyl acetate
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Molecular Weight

151.16 g/mol
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CAS No.

10072-09-0
Record name 3-Pyridinemethanol, 3-acetate
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Record name pyridin-3-ylmethyl acetate
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Record name 3-Pyridinemethanol, 3-acetate
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Foundational & Exploratory

Pyridin-3-ylmethyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridin-3-ylmethyl Acetate: Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound incorporating the functionally significant pyridine ring, a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and core reactive principles. While specific, published experimental data for this exact molecule is sparse, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust scientific profile. We detail a representative synthetic protocol via esterification, predict its spectroscopic characteristics, and explore its potential applications as a synthon in the development of novel therapeutic agents, grounded in the well-documented biological importance of the pyridine scaffold.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine heterocycle is a fundamental structural motif in the design of small-molecule drugs, valued for its excellent pharmacokinetic properties, metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets.[1] As a bioisostere of the benzene ring, its incorporation can significantly enhance the pharmacological profile of a lead compound. This compound serves as a key building block, providing a reactive handle (the acetate ester) attached to the versatile pyridine-3-methanol scaffold. Understanding its chemical properties is therefore crucial for chemists aiming to leverage this scaffold in synthetic campaigns targeting a range of therapeutic areas, including infectious diseases and neurodegenerative disorders.[1][2]

Chemical Structure and Physicochemical Properties

This compound consists of a pyridine ring substituted at the 3-position with a methyl acetate group. The nitrogen atom in the pyridine ring imparts a weak basicity and influences the electronic distribution within the aromatic system, making it a key site for potential interactions.

Structural and Identity Data
PropertyValueSource(s)
IUPAC Name This compound
CAS Number 10072-09-0[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
SMILES CC(=O)OCC1=CN=CC=C1[3]
InChIKey FPXVLCLVAIUGPW-UHFFFAOYSA-N
Computed Physicochemical Data

The following properties are computationally predicted and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueSource(s)
Purity ≥95% (Commercially available)[3]
Topological Polar Surface Area (TPSA) 39.19 Ų[3]
LogP 1.1447[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

Synthesis and Purification

This compound is most commonly synthesized via the esterification of 3-pyridinemethanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a strong acid or can be promoted by a base like pyridine or triethylamine, which also serves to neutralize the acidic byproduct.

Representative Synthesis Workflow

The following diagram illustrates a standard laboratory workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification reagents 3-Pyridinemethanol Acetic Anhydride Catalyst (e.g., H₂SO₄) solvent Inert Solvent (e.g., DCM) reagents->solvent reaction_vessel Stir at Room Temp (or gentle heat) solvent->reaction_vessel quench Quench with NaHCO₃ (aq) reaction_vessel->quench Reaction Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate Filtered Organic Layer chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc) concentrate->chromatography final_product This compound chromatography->final_product

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol (Representative)

Causality: This protocol utilizes acetic anhydride as the acetylating agent. The reaction is catalyzed by a catalytic amount of sulfuric acid, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A basic workup is essential to neutralize the acidic catalyst and the acetic acid byproduct.

  • Reaction Setup: To a solution of 3-pyridinemethanol (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.1 eq.).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetate methyl group, the benzylic methylene protons, and the four aromatic protons on the pyridine ring.

  • ~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-O-C(=O)-CH₃ ).

  • ~5.1 ppm (singlet, 2H): This signal is attributed to the two benzylic protons (-O-CH₂ -Py), deshielded by the adjacent oxygen and the aromatic ring.

  • ~7.3-8.6 ppm (multiplets, 4H): These signals correspond to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the substituent. The protons at positions 2 and 6 will typically be the most downfield (deshielded) due to the inductive effect of the ring nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the two carbons of the acetate group and the six carbons of the pyridinylmethyl moiety.

  • ~21 ppm: Acetyl methyl carbon (C H₃-C=O).

  • ~65 ppm: Benzylic methylene carbon (-O-C H₂-Py).

  • ~123-150 ppm: Five signals for the carbons of the pyridine ring. The carbon attached to the nitrogen (C2 and C6) will be significantly downfield.

  • ~170 ppm: Carbonyl carbon of the ester group (-C =O).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • ~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

  • ~1740 cm⁻¹ (strong): A characteristic strong absorption due to the C=O (carbonyl) stretching of the ester functional group.

  • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1230 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

  • Key Fragments: PubChem lists major fragments at m/z values of 35, 109, and 92, which can be rationalized by fragmentation of the parent ion. The loss of the acetyl group (CH₃CO) would lead to a fragment at m/z 108, and subsequent rearrangements could produce the observed ions.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis. Its reactivity is centered around two main sites: the ester functional group and the pyridine ring.

Key Chemical Transformations
  • Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-pyridinemethanol and acetic acid or its corresponding salt. This transformation is useful for deprotection strategies.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the acetate group with a different alkoxy group.

  • N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles, such as alkyl halides to form pyridinium salts, or with oxidizing agents to form pyridine N-oxides. These modifications can dramatically alter the compound's solubility and biological activity.

Role as a Synthon in Medicinal Chemistry

The true value of this compound lies in its role as a precursor to more complex molecules. The pyridine-3-methanol core is found in numerous biologically active compounds. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been extensively synthesized and evaluated for their potent antibacterial activities, demonstrating the utility of this scaffold in developing novel anti-infective agents.[2][5] The pyridine ring's ability to act as a hydrogen bond acceptor and its favorable metabolic profile make it an attractive component in designing inhibitors for various enzymes and receptors.[1][6]

G cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds cluster_application Application in Drug Discovery start This compound hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis transesterification Transesterification (R'OH, catalyst) start->transesterification n_alkylation N-Alkylation (R-X) start->n_alkylation alcohol 3-Pyridinemethanol hydrolysis->alcohol new_ester New Ester Derivative transesterification->new_ester salt Pyridinium Salt n_alkylation->salt application Synthesis of Bioactive Molecules (e.g., Antibacterials, Enzyme Inhibitors) alcohol->application new_ester->application salt->application

Caption: Reactivity and synthetic utility of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Classification: The compound is associated with warnings for acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and respiratory tract irritation.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended for chemicals of this class (e.g., 2-8°C for long-term stability).[3]

Conclusion

This compound is a valuable chemical entity whose significance is derived from the strategic combination of a reactive ester and the pharmaceutically privileged pyridine ring. While detailed experimental characterization data is not widely published, its properties and reactivity can be reliably predicted based on fundamental chemical principles. This guide has provided a framework for its synthesis, characterization, and safe handling, underscoring its potential as a versatile building block for researchers engaged in the synthesis of novel, biologically active molecules. Its utility in constructing more complex scaffolds positions it as a key intermediate for drug discovery and development programs.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. (n.d.). ACS Publications. Available at: [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (2012). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Available at: [Link]

  • (Pyridin-3-yl)methyl acetate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. Available at: [Link]

Sources

A Technical Guide to the Solubility of Pyridin-3-ylmethyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful formulation and delivery strategies are built. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, processability, and overall therapeutic potential.[1][2][3] An otherwise potent active pharmaceutical ingredient (API) can be rendered ineffective if it cannot be adequately dissolved and absorbed by the body. Furthermore, understanding a compound's solubility in various organic solvents is paramount for synthetic route optimization, purification, crystallization, and the formulation of dosage forms.[2][4]

This in-depth technical guide focuses on Pyridin-3-ylmethyl acetate, a heterocyclic compound of interest in medicinal chemistry. We will explore its solubility profile in a range of common organic solvents, underpinned by an analysis of its molecular structure and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be miscible.[5] Let's first examine the key physicochemical parameters of this compound.

PropertyValueSource
Molecular FormulaC₈H₉NO₂ChemScene[6]
Molecular Weight151.16 g/mol PubChem[7]
LogP (octanol-water partition coefficient)1.1447ChemScene[6]
Hydrogen Bond Acceptors3PubChem[7]
Hydrogen Bond Donors0PubChem[7]
Topological Polar Surface Area (TPSA)39.19 ŲChemScene[6]

The LogP value of 1.1447 indicates that this compound has a moderate degree of lipophilicity. The presence of three hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the two oxygen atoms in the acetate group) suggests its potential to interact with protic solvents.[6][7] Conversely, the absence of hydrogen bond donors implies it cannot self-associate through hydrogen bonding in the same way as alcohols or carboxylic acids. The TPSA of 39.19 Ų is also indicative of a molecule with moderate polarity.

Theoretical Solubility Profile in Common Organic Solvents

Based on its physicochemical properties, we can predict the likely solubility of this compound in various classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)HighThe moderate polarity and hydrogen bond accepting capabilities of this compound should allow for favorable dipole-dipole interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe ability of these solvents to act as hydrogen bond donors will facilitate interactions with the nitrogen and oxygen atoms of the solute. However, the non-polar regions of the solute may slightly limit solubility compared to polar aprotic solvents.
Non-Polar Hexane, Toluene, Diethyl etherLow to ModerateThe pyridine ring and the acetate group introduce significant polarity, which is likely to limit solubility in non-polar solvents. Some solubility may be observed in aromatic solvents like toluene due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development and formulation.[8] The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment:
  • This compound (purity ≥95%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System:

This protocol incorporates self-validation through the use of a calibrated HPLC system and a standard curve, ensuring the accuracy and reliability of the quantitative measurements. The extended equilibration time helps to ensure that a true equilibrium solubility is measured.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitation C Centrifuge to Pellet Solid B->C Equilibrium Reached D Filter Supernatant C->D Clear Supernatant E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G Concentration Data

Caption: A flowchart of the key steps for determining the solubility of a compound.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in pharmaceutical research and development. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties, alongside a detailed, validated experimental protocol for its quantitative determination. By combining theoretical insights with rigorous experimental data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey of a promising molecule from the laboratory to the clinic.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295656, (Pyridin-3-yl)methyl acetate. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Dunn, P. J., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 58(23), 9185-9201. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acetic acid pyridin-3-ylmethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. 24(5), 2355-2356. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

  • Carl Roth. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • CTI. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of Pyridin-3-ylmethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery

The pyridine ring is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have made it a cornerstone in the design of numerous therapeutic agents. Pyridine derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] This guide focuses on derivatives of Pyridin-3-ylmethyl acetate, a chemical entity that combines the proven pyridine nucleus with a flexible linker and an acetate group. This structure presents a fertile ground for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth exploration of the known and potential biological activities of this class of compounds, to detail the mechanistic pathways they modulate, and to provide robust, field-proven protocols for their evaluation.

Section 1: Prominent Biological Activities and Mechanistic Insights

Derivatives based on the pyridin-3-yl moiety have demonstrated significant potential across several key therapeutic areas. The strategic modification of the core structure allows for interaction with a variety of biological targets, leading to distinct pharmacological outcomes.

Anticancer Potential via Metabolic Reprogramming

The pyridine scaffold is a key feature in several approved anticancer drugs, highlighting its importance in oncology.[3] Recent research has uncovered that derivatives incorporating a pyridin-3-ylmethyl moiety can exhibit potent anticancer effects by targeting key metabolic pathways that are dysregulated in cancer cells.[4]

A notable example involves 7-azaindole derivatives containing a pyridin-3-ylmethyl dithiocarbamate group, which have been identified as potent activators of Pyruvate Kinase M2 (PKM2).[4] PKM2 is a critical enzyme in glycolysis that is upregulated in most cancer cells and plays a central role in the Warburg effect.[4] By activating PKM2, these compounds force cancer cells away from anabolic processes and toward oxidative phosphorylation, inhibiting proliferation.[4] Mechanistic studies show these derivatives not only activate PKM2 but also inhibit its translocation to the nucleus, a step required for its pro-proliferative functions.[4] This dual action leads to the induction of apoptosis and autophagy in cancer cells, ultimately resulting in significant tumor regression in xenograft models.[4]

cluster_0 Cancer Cell Cytoplasm cluster_1 Nucleus cluster_2 Cellular Outcome PKM2_inactive PKM2 (Inactive Dimer) PKM2_active PKM2 (Active Tetramer) PKM2_inactive->PKM2_active Tetramerization PKM2_nuclear Nuclear PKM2 PKM2_inactive->PKM2_nuclear Translocation Pyruvate Pyruvate PKM2_active->Pyruvate Derivative Pyridin-3-ylmethyl Derivative (6f) Derivative->PKM2_inactive Activates Derivative->PKM2_nuclear Inhibits Translocation Glycolysis Glycolysis Glycolysis->PKM2_active PEP TCA TCA Cycle & OxPhos Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Reduced Apoptosis Apoptosis & Autophagy TCA->Apoptosis Induces Proliferation Gene Transcription (Proliferation) PKM2_nuclear->Proliferation

Figure 1: Mechanism of anticancer activity via PKM2 modulation.
Antimicrobial and Antibacterial Efficacy

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents.[5] Pyridine derivatives, particularly those modified into 3-(pyridine-3-yl)-2-oxazolidinones, have emerged as promising candidates with potent activity against Gram-positive bacteria.[5][6]

These compounds exhibit strong inhibitory effects, with some showing efficacy comparable to the clinically used antibiotic linezolid.[5] The proposed mechanism of action involves the disruption of bacterial cell integrity, leading to changes in cell morphology and ultimately cell death.[6] Furthermore, certain derivatives have demonstrated an ability to inhibit the formation of biofilms, a key virulence factor in chronic infections, and have shown a reduced potential for the development of bacterial resistance over time compared to existing antibiotics.[5][6] The activity of pyridinium salts, a related class, is attributed to their surface-active properties, which interfere with the bacterial cell membrane.[7]

Compound ClassTarget OrganismsNoted ActivityReference
3-(pyridine-3-yl)-2-oxazolidinonesGram-positive bacteria (e.g., S. aureus, S. pneumoniae)Strong antibacterial, anti-biofilm, low resistance potential[5][6]
Pyridinium SaltsGram-positive bacteria > Gram-negative bacteriaCell membrane disruption[7]
Indolyl-Pyridine HybridsS. aureus, B. subtilis, E. coli, K. pneumoniaPotent bactericidal and fungicidal activity[8]
Table 1: Summary of antimicrobial activities of selected pyridine derivatives.
Anti-inflammatory Properties

Chronic inflammation is an underlying factor in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders.[9][10] Pyridine derivatives have been shown to possess significant anti-inflammatory effects, likely through a multi-faceted mechanism of action.[1][9]

Studies on 3-hydroxy pyridine-4-one derivatives suggest their anti-inflammatory action may stem from the inhibition of key inflammatory mediators, including prostaglandins (PGs) and nitric oxide (NO).[9] This is potentially achieved by inhibiting the activity of heme-dependent enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9] The ability to chelate iron, which can catalyze the production of inflammatory reactive oxygen species, is another proposed mechanism for this class of compounds.[9]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage Arachidonic_Acid Arachidonic Acid Macrophage->Arachidonic_Acid iNOS iNOS Enzyme Macrophage->iNOS COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins Prostaglandins (PGs) Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Derivative Pyridine Derivative Derivative->COX_LOX Inhibits Derivative->iNOS Inhibits

Figure 2: Potential anti-inflammatory mechanism of pyridine derivatives.

Section 2: Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for the preliminary screening and characterization of this compound derivatives. These protocols serve as a self-validating system for assessing the biological potential of newly synthesized compounds.

Protocol: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

Causality: The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells. It serves as a reliable proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

Causality: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] It provides a quantitative measure of the lowest concentration of a compound that prevents visible microbial growth. This method is highly reproducible and amenable to high-throughput screening.[12][13]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical volume per well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Figure 4: Experimental workflow for MIC determination.
Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This assay uses heat-induced denaturation of a protein (like bovine serum albumin) as a model for inflammation. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity. It is a cost-effective and rapid screening method.[15][16]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 0.5 mL of various concentrations of the test derivative (e.g., 100-1000 µg/mL) to the reaction mixtures. Use Diclofenac sodium as a standard drug. A control consists of the reaction mixture with vehicle only.

  • Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool the tubes to room temperature.

  • Data Acquisition: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] x 100

Figure 5: Workflow for in vitro anti-inflammatory screening.

Section 3: Future Directions and Conclusion

The evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The derivatives have shown a remarkable breadth of biological activity, including potent anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the pyridine ring allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key functional groups responsible for specific biological activities.

  • Mechanism Deconvolution: Moving beyond primary screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness and potential for in vivo efficacy.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-17). Frontiers.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). PMC - NIH.
  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis.
  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014-05-28). NIH.
  • Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus transloc
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025-10-10).
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009-12-14). PMC - NIH.
  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.
  • Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. (2020-07-07).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022-05-18). Semantic Scholar.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Anti-inflammatory activity of indol-3-yl pyridine derivatives.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025-05-24).
  • Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-22).
  • A comprehensive review on in-vitro methods for anti- microbial activity.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024-03-28).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PubMed.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.
  • Pyridine indole hybrids as novel potent CYP17A1 inhibitors. PubMed.

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Methodological & Application

Application Notes and Protocols: The Role of Pyridin-3-ylmethyl Acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyridin-3-ylmethyl acetate is a versatile and stable chemical intermediate of significant interest in pharmaceutical synthesis. Its primary role is to serve as a protected and more manageable form of 3-pyridinemethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The acetate group provides stability and allows for controlled release of the reactive hydroxyl functionality under specific reaction conditions. This guide provides a comprehensive overview of the applications of this compound, with a particular focus on its utility in the synthesis of the tetracyclic antidepressant, Mirtazapine. Detailed protocols for the synthesis of this compound, its deprotection to 3-pyridinemethanol, and the subsequent cyclization to form a key Mirtazapine precursor are presented. The underlying chemical principles and the rationale for experimental choices are also discussed to provide a thorough understanding for researchers in drug discovery and process development.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Consequently, functionalized pyridine derivatives are critical starting materials and intermediates in drug synthesis. 3-Pyridinemethanol, in particular, is a valuable precursor for a range of therapeutic agents.[2]

However, the presence of a primary alcohol in 3-pyridinemethanol can lead to undesirable side reactions in multi-step syntheses. To circumvent this, the hydroxyl group is often protected. The acetylation of 3-pyridinemethanol to form this compound offers a robust and practical solution. The acetate group is stable under a variety of reaction conditions and can be readily removed when the free alcohol is required for a subsequent transformation.[3] This strategy of protection and deprotection enhances the overall efficiency and yield of the synthetic route.

This document will elucidate the practical applications of this compound, focusing on its role in the synthesis of Mirtazapine, a widely prescribed antidepressant.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties, as well as the safety profile of an intermediate, is paramount for its effective and safe utilization in a laboratory or industrial setting.

PropertyValueReference
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[5]
Solubility Soluble in polar solvents such as water and alcohols[5]
CAS Number 10072-09-0[4]

Safety Information:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Synthetic Protocols and Applications

Synthesis of this compound (Acetylation of 3-Pyridinemethanol)

The synthesis of this compound is a straightforward acetylation of the commercially available 3-pyridinemethanol. Acetic anhydride is a common and cost-effective acetylating agent, and pyridine can serve as both the solvent and the base to neutralize the acetic acid byproduct.[4]

Reaction Scheme:

G reactant1 3-Pyridinemethanol reaction + reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product This compound byproduct_plus + product->byproduct_plus byproduct Acetic Acid reaction->product Pyridine byproduct_plus->byproduct

Figure 1: Synthesis of this compound.

Protocol 1: Acetylation of 3-Pyridinemethanol

Materials:

  • 3-Pyridinemethanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 3-pyridinemethanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of acetic anhydride with atmospheric moisture.

  • Pyridine as Solvent and Base: Pyridine serves as a suitable solvent for the reactants and also acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

  • Excess Acetic Anhydride: Ensures complete conversion of the alcohol.

  • Aqueous Workup: The acid wash removes residual pyridine, while the base wash removes any remaining acetic acid and acetic anhydride.

Application in Mirtazapine Synthesis: Deprotection and Cyclization

A key application of this compound is in the synthesis of Mirtazapine. The acetate acts as a protecting group for the hydroxyl function of a more complex precursor, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol. The synthesis involves the hydrolysis of the acetate to unmask the alcohol, followed by an acid-catalyzed intramolecular cyclization to form the tetracyclic core of Mirtazapine.[2][6]

Workflow Diagram:

G cluster_0 Deprotection cluster_1 Cyclization A This compound Derivative B Hydrolysis (e.g., NaOH, H₂O) A->B C 2-(4-methyl-2-phenyl-1-piperazinyl) -3-pyridinemethanol B->C D Concentrated H₂SO₄ C->D E Mirtazapine D->E

Figure 2: Workflow for Mirtazapine synthesis.

Protocol 2: Hydrolysis of this compound Derivative

Materials:

  • This compound derivative (e.g., 1-(3-acetoxymethylpyridin-2-yl)-2-phenyl-4-methylpiperazine)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

Procedure:

  • Dissolve the this compound derivative in a suitable solvent mixture (e.g., methanol/water).

  • Add a solution of NaOH or KOH (typically 1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating, monitoring the progress of the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product, 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol, with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude alcohol.

Causality and Experimental Choices:

  • Base-catalyzed Hydrolysis: The ester is readily cleaved under basic conditions via saponification.

  • Monitoring by TLC: Allows for the determination of the reaction endpoint, preventing over-reaction or incomplete conversion.

  • Extraction: Separates the desired organic product from the aqueous phase containing inorganic salts.

Protocol 3: Intramolecular Cyclization to form Mirtazapine

Materials:

  • 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol

  • Concentrated sulfuric acid (95-98%)

  • Water

  • Aqueous sodium hydroxide solution

  • Toluene or another suitable organic solvent for extraction

Procedure:

  • Under an inert atmosphere, carefully add the 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol in portions to chilled (0-5 °C) concentrated sulfuric acid with vigorous stirring.[2]

  • After the addition is complete, allow the reaction mixture to warm to 30-40 °C and stir for several hours (e.g., 7-8 hours), monitoring the reaction by HPLC.[2]

  • Once the reaction is complete, carefully pour the reaction mixture onto ice water to quench the reaction.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to precipitate the crude Mirtazapine.

  • Extract the Mirtazapine into a suitable organic solvent like toluene.

  • Wash the organic layer with water, dry it, and concentrate it to obtain crude Mirtazapine, which can be further purified by crystallization.[7]

Causality and Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular Friedel-Crafts-type alkylation of the phenyl ring by the protonated alcohol.

  • Controlled Temperature: The initial cooling during the addition of the alcohol to the strong acid is crucial to manage the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization.

  • Aqueous Workup and Basification: Quenches the reaction and neutralizes the acid, allowing for the isolation of the free base form of Mirtazapine.

Conclusion

This compound serves as a valuable and strategic intermediate in pharmaceutical synthesis. Its primary function as a stable, protected form of 3-pyridinemethanol allows for greater control and efficiency in multi-step synthetic sequences. The application of this intermediate in the synthesis of the antidepressant Mirtazapine exemplifies its utility. By employing a protection-deprotection strategy centered around this compound, chemists can effectively manage the reactivity of the hydroxymethyl group, leading to improved yields and purities of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and execute robust and efficient synthetic routes for pyridine-containing pharmaceuticals.

References

  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923568. Available from: [Link]

  • Manufacturing method of mirtazapine. JP2017088564A.
  • Process for preparing pyridinemethanol compounds. US6437120B1.
  • (Pyridin-3-yl)methyl acetate. PubChem. Available from: [Link]

  • 3-Pyridinemethanol. PubChem. Available from: [Link]

  • An Improved Process For Preparation Of Mirtazapine And Its Intermediate. Quick Company. Available from: [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available from: [Link]

Sources

Application Note: A Versatile Synthetic Platform for Novel Pyridine-Based Antibacterial Agents from Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the face of rising multidrug-resistant (MDR) pathogens, the need for novel antibacterial agents is critical.[1] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[2][3] This application note presents a strategic guide for researchers, outlining a versatile synthetic platform that begins with the simple, commercially available precursor, Pyridin-3-ylmethyl acetate. We detail two robust synthetic pathways to generate libraries of potential antibacterial compounds: (A) pyridine-containing oxazolidinones, bioisosteres of the linezolid class of antibiotics, and (B) pyridine-derived Schiff bases, a class known for diverse biological activities.[4][5] This document provides detailed, step-by-step protocols, the scientific rationale behind key experimental choices, and a framework for preliminary antibacterial screening.

Introduction: The Pyridine Scaffold in Antibacterial Drug Discovery

The six-membered pyridine heterocycle is a cornerstone in drug design, found in drugs ranging from the antitubercular agent isoniazid to modern antibiotics like ozenoxacin.[2][6] Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility, and its capacity to act as a bioisosteric replacement for other aromatic systems, like a phenyl ring.[4][7] This bioisosteric substitution can modulate a compound's binding affinity, metabolic stability, and overall efficacy.

This guide leverages this compound as an accessible starting point. Our strategy involves an initial hydrolysis to a key intermediate, Pyridin-3-ylmethanol, which can then be diversified into distinct classes of compounds with known antibacterial potential. This approach provides a logical and efficient framework for generating novel chemical entities for drug discovery pipelines.

Strategic Workflow Overview

The overall synthetic strategy is to convert the starting acetate into a more versatile alcohol intermediate. This key intermediate serves as a branching point for subsequent functionalization and elaboration into two target compound classes.

G start This compound (Starting Material) intermed Pyridin-3-ylmethanol (Key Intermediate) start->intermed Step 1: Hydrolysis routeA Route A: Pyridine-Oxazolidinones intermed->routeA Multi-Step Synthesis routeB Route B: Pyridine-Schiff Bases intermed->routeB Step 2: Oxidation Step 3: Condensation finalA Library of Novel Oxazolidinone Analogues routeA->finalA finalB Library of Novel Schiff Base Analogues routeB->finalB

Figure 1: High-level synthetic workflow from the starting material to two classes of potential antibacterial agents.

Synthesis of the Key Intermediate: Pyridin-3-ylmethanol

Rationale: The first step is the deprotection of the alcohol functionality. The acetate group is a simple ester that can be readily cleaved under basic conditions (saponification). This hydrolysis yields Pyridin-3-ylmethanol, a primary alcohol that is a versatile building block for subsequent reactions, including oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.

Protocol 3.1: Base-Catalyzed Hydrolysis of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of Methanol:Water, add Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Add deionized water to the residue and extract the product with Dichloromethane (DCM) (3 x 50 mL for a 10g scale reaction). c. Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude Pyridin-3-ylmethanol is often of sufficient purity (>95%) for subsequent steps. If necessary, further purification can be achieved by column chromatography on silica gel.

Synthetic Route A: Towards Pyridine-Containing Oxazolidinones

Rationale: The oxazolidinone ring is the core pharmacophore of antibiotics like Linezolid, which inhibit bacterial protein synthesis. By replacing the phenyl ring of Linezolid with a pyridine ring, we can explore new chemical space and potentially discover compounds with improved properties or a different resistance profile.[1][4] The synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives has shown promising activity against Gram-positive bacteria.[8]

The following multi-step protocol is adapted from established literature procedures and begins with the key alcohol intermediate.[4]

G A Pyridin-3-ylmethanol B 3-(Chloromethyl)pyridine A->B SOCl₂ C 3-(Azidomethyl)pyridine B->C NaN₃ D (R)-3-(Pyridin-3-ylamino) propane-1,2-diol C->D 1. H₂, Pd/C 2. (R)-Glycidol E Target Oxazolidinone D->E Carbonylating Agent (CDI)

Sources

Application Note: A Validated Protocol for the Synthesis of Pyridin-3-ylmethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridin-3-ylmethyl acetate and its derivatives are important structural motifs in medicinal chemistry, appearing in a range of pharmacologically active compounds. This application note provides a detailed, field-proven experimental procedure for the synthesis of this compound via the esterification of 3-pyridinemethanol with acetic anhydride. We delve into the mechanistic rationale behind the procedural steps, emphasizing the dual role of pyridine as both a solvent and a nucleophilic catalyst. This guide includes a comprehensive, step-by-step protocol, purification techniques, methods for analytical validation, and critical safety considerations to ensure reliable and safe execution.

Introduction and Scientific Background

The pyridine ring is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of an acetate ester at the 3-methyl position can modulate a compound's lipophilicity, membrane permeability, and pharmacokinetic profile, making it a key functional group for prodrug strategies and lead optimization.

The synthesis described herein is a classic esterification reaction. The primary challenge in acylating alcohols is the activation of the acylating agent. While acid catalysis is common, the presence of the basic pyridine nitrogen in the substrate makes this approach problematic. Therefore, a common and highly effective strategy is to use pyridine itself as a catalyst in conjunction with an acylating agent like acetic anhydride.

Mechanistic Principles: The Role of Pyridine

The esterification of an alcohol with acetic anhydride is significantly accelerated by pyridine. This is not merely a base-catalyzed reaction but a prime example of nucleophilic catalysis .[1][2][3]

The mechanism proceeds via two key stages:

  • Activation of Acetic Anhydride: Pyridine, being more nucleophilic than the alcohol, attacks one of the carbonyl carbons of acetic anhydride. This displaces an acetate ion and forms a highly reactive N-acetylpyridinium ion intermediate.[3] This intermediate is significantly more electrophilic than acetic anhydride itself due to the positive charge on the pyridine ring, making it highly susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by the Alcohol: The hydroxyl group of 3-pyridinemethanol then attacks the activated carbonyl carbon of the N-acetylpyridinium ion. The pyridine moiety is an excellent leaving group and is subsequently eliminated, regenerating the catalyst and forming the desired ester product, this compound. The pyridine also acts as a base to neutralize the acetic acid byproduct formed during the reaction.[4]

This catalytic cycle is visualized in the diagram below.

Nucleophilic Catalysis Mechanism reagents 3-Pyridinemethanol + Acetic Anhydride intermediate N-acetylpyridinium ion (Reactive Intermediate) reagents->intermediate Activation Step Pyridine attacks Acetic Anhydride pyridine_cat Pyridine (Catalyst) product This compound + Acetic Acid intermediate->product Esterification Alcohol attacks Intermediate regenerated_cat Pyridine (Regenerated) product->regenerated_cat

Caption: Nucleophilic catalysis pathway for esterification.

Experimental Protocol

This protocol details the synthesis of the parent compound, this compound. It can be adapted for substituted 3-pyridinemethanol derivatives with minor modifications to purification procedures.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
3-PyridinemethanolC₆H₇NO109.13-20.02.18 g
Acetic AnhydrideC₄H₆O₃102.091.08 g/mL30.02.8 mL
Pyridine (Anhydrous)C₅H₅N79.100.98 g/mL-20 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~150 mL
HexanesC₆H₁₄86.18--As needed
Sat. aq. NaHCO₃----~50 mL
Brine----~25 mL
Anhydrous MgSO₄MgSO₄120.37--As needed
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinemethanol (2.18 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture until the alcohol is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: While stirring at 0 °C, add acetic anhydride (2.8 mL, 30.0 mmol) dropwise to the solution over 5-10 minutes using a syringe. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The product spot should appear at a higher Rf than the starting alcohol.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol (5 mL) to consume any remaining acetic anhydride.

  • Solvent Removal: Remove the pyridine and methanol under reduced pressure using a rotary evaporator.

  • Work-up & Extraction: a. Dissolve the resulting residue in ethyl acetate (50 mL). b. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove acetic acid. Caution: CO₂ evolution may occur. c. Wash the organic layer with brine (25 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[5]

Purification

The crude product is purified by flash column chromatography on silica gel.[6]

  • Column Packing: Pack a suitable size glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil. A typical yield is in the range of 80-95%.

Experimental Workflow setup 1. Dissolve 3-Pyridinemethanol in anhydrous Pyridine cool 2. Cool to 0 °C in Ice Bath setup->cool add 3. Add Acetic Anhydride Dropwise cool->add react 4. Stir at Room Temp (3-4 hours) add->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with MeOH monitor->quench Reaction Complete evap 7. Concentrate in vacuo quench->evap extract 8. EtOAc Extraction & NaHCO₃/Brine Wash evap->extract dry 9. Dry (MgSO₄) & Filter extract->dry concentrate 10. Concentrate Crude Product dry->concentrate purify 11. Column Chromatography (Silica, EtOAc/Hexanes) concentrate->purify final Pure this compound purify->final

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization is recommended:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.58 (m, 2H, Py-H at C2, C6)

    • δ 7.70 (d, 1H, Py-H at C4)

    • δ 7.30 (dd, 1H, Py-H at C5)

    • δ 5.15 (s, 2H, -CH₂-)

    • δ 2.10 (s, 3H, -CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 170.8 (C=O)

    • δ 149.8 (Ar-C)

    • δ 149.5 (Ar-C)

    • δ 135.9 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 123.5 (Ar-C)

    • δ 64.0 (-CH₂-)

    • δ 21.0 (-CH₃)

  • Mass Spectrometry (ESI+): Calculated for C₈H₉NO₂ [M+H]⁺: 152.0706; Found: 152.0708.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water and alcohols. It should be handled exclusively in a chemical fume hood.[7][8] Wear acid-resistant gloves (e.g., Butyl rubber), safety goggles, and a lab coat.[7]

  • Pyridine: Is flammable, harmful if swallowed, inhaled, or absorbed through the skin, and has a very strong, unpleasant odor.[9] Always handle in a well-ventilated fume hood. Keep away from ignition sources.[9]

  • General Precautions: Ensure all glassware is dry before use. The quenching and washing steps should be performed carefully to control any gas evolution.[5]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and re-check by TLC. Ensure reagents are pure and anhydrous.
Loss during work-up.Ensure pH of the aqueous layer is basic (>8) during NaHCO₃ wash to prevent product loss. Perform multiple extractions.
Impure Product Incomplete removal of pyridine.Co-evaporate the crude product with a high-boiling solvent like toluene before chromatography.
Inefficient chromatography.Optimize the eluent system using TLC. Do not overload the column.
Reaction does not start Inactive reagents.Use freshly opened or distilled acetic anhydride and anhydrous pyridine.

References

  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. Available at: [Link]

  • Process for the synthesis of 3-methyl-pyridine. Google Patents.
  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Available at: [Link]

  • Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. Available at: [Link]

  • Kinetic parameter estimation of solvent-free reactions: Application to esterification of acetic anhydride by methanol. ResearchGate. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. Available at: [Link]

  • METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAChem. Available at: [Link]

  • Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Reddit. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • What safety precautions should you take when working with acetic anhydride? Quora. Available at: [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
  • Synthesis of acetic acid and acetic anhydride from methanol carbonylation with polymer supported rhodium catalyst. ResearchGate. Available at: [Link]

  • 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. Available at: [Link]

  • A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH. Available at: [Link]

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The Versatile Precursor: A Guide to Synthesizing Pyridine-Containing Ligands from Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine-Containing Ligands and the Strategic Role of Pyridin-3-ylmethyl Acetate

The pyridine scaffold is a cornerstone in the architecture of functional molecules, particularly within the realms of medicinal chemistry and catalysis.[1] Its presence in a ligand structure can profoundly influence the electronic properties, coordination geometry, and ultimately, the reactivity of the resulting metal complex.[2] Pyridine-containing ligands are integral to a vast array of applications, from life-saving pharmaceuticals to highly efficient industrial catalysts.[2][3] The development of robust and versatile synthetic routes to these valuable compounds is, therefore, a critical endeavor for researchers and drug development professionals.

This guide focuses on the utility of this compound as a strategic and readily accessible precursor for two prominent classes of pyridine-containing ligands: phosphines and N-heterocyclic carbenes (NHCs). While seemingly a simple starting material, its true value lies in its efficient conversion to a highly reactive intermediate, 3-(chloromethyl)pyridine. This intermediate serves as a linchpin, enabling the facile introduction of the pyridyl moiety onto the desired ligand framework.

We will explore the underlying chemical principles and provide detailed, field-proven protocols for the entire synthetic sequence. This guide is designed not just to be a set of instructions, but a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot these methods effectively.

Synthetic Strategy: A Two-Stage Approach to Ligand Synthesis

Our overarching strategy involves a two-stage process. The first stage is the preparation of the key electrophilic intermediate, 3-(chloromethyl)pyridine hydrochloride, from this compound. The second stage involves the nucleophilic substitution of this intermediate with either a phosphide or an N-heterocycle to generate the target phosphine or NHC precursor, respectively.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ligand Synthesis A This compound B 3-Pyridinemethanol A->B  Hydrolysis C 3-(Chloromethyl)pyridine hydrochloride B->C  Chlorination D (Pyridin-3-ylmethyl)diphenylphosphine (Phosphine Ligand) C->D  Nucleophilic  Substitution  (with PPh2-) E 1-Methyl-3-(pyridin-3-ylmethyl)imidazolium chloride (NHC Precursor) C->E  Nucleophilic  Substitution  (with N-methylimidazole)

Overall synthetic workflow from the precursor to the target ligands.

Stage 1: Synthesis of the Key Intermediate: 3-(Chloromethyl)pyridine Hydrochloride

The conversion of this compound to 3-(chloromethyl)pyridine hydrochloride is a crucial first step that "activates" the precursor for subsequent ligand synthesis. This transformation is achieved in two sequential reactions: hydrolysis of the acetate ester to the corresponding alcohol, followed by chlorination.

Protocol 1: Hydrolysis of this compound to 3-Pyridinemethanol

Rationale: The acetate group is a stable protecting group for the hydroxymethyl functionality. Its removal is necessary to reveal the alcohol, which can then be converted to a better leaving group (chloride). Acid-catalyzed hydrolysis is a standard and efficient method for this deprotection.

Materials:

  • This compound

  • Hydrochloric acid (6M)

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • Add 6M hydrochloric acid (5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-pyridinemethanol as a crude oil, which can often be used in the next step without further purification.

ReagentMolar RatioPurpose
This compound1Starting material
6M Hydrochloric acid5Catalyst and solvent for hydrolysis
10% Sodium hydroxideAs neededNeutralization of the acidic reaction mixture
Dichloromethane-Extraction solvent
Anhydrous magnesium sulfate-Drying agent
Protocol 2: Chlorination of 3-Pyridinemethanol to 3-(Chloromethyl)pyridine Hydrochloride

Rationale: The conversion of the hydroxyl group of 3-pyridinemethanol into a chloride is essential for creating a potent electrophile for the subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up.[4][5] The reaction is typically performed in an inert solvent to control the reaction rate and temperature.[5]

Materials:

  • 3-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve thionyl chloride (1.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve 3-pyridinemethanol (1 equivalent) in anhydrous toluene and add this solution dropwise to the cooled thionyl chloride solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • A precipitate of 3-(chloromethyl)pyridine hydrochloride will form.

  • Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to yield the desired product as a white to off-white solid.

ReagentMolar RatioPurpose
3-Pyridinemethanol1Starting material
Thionyl chloride1.1 - 1.3Chlorinating agent
Toluene (anhydrous)-Inert solvent

Stage 2: Synthesis of Pyridine-Containing Ligands

With the activated precursor, 3-(chloromethyl)pyridine hydrochloride, in hand, we can now proceed to the synthesis of the target ligands.

Application Note 1: Synthesis of (Pyridin-3-ylmethyl)diphenylphosphine

Introduction: Pyridyl-phosphine ligands are a class of hemilabile ligands that have found widespread use in catalysis. The phosphorus atom provides strong sigma-donating properties, while the pyridine nitrogen can reversibly coordinate to the metal center, opening up coordination sites and influencing the catalytic cycle.

Reaction Scheme:

G cluster_0 A 3-(Chloromethyl)pyridine hydrochloride C (Pyridin-3-ylmethyl)diphenylphosphine plus + B Lithium diphenylphosphide (LiPPh2) arrow

Synthesis of (Pyridin-3-ylmethyl)diphenylphosphine.

Protocol 3: Synthesis of (Pyridin-3-ylmethyl)diphenylphosphine

Rationale: This synthesis is a classic example of a nucleophilic substitution reaction where the diphenylphosphide anion acts as the nucleophile.[6] Lithium diphenylphosphide is a strong nucleophile that readily displaces the chloride from 3-(chloromethyl)pyridine. The reaction is performed under inert conditions to prevent the oxidation of the phosphine.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Lithium diphenylphosphide (LiPPh₂) solution in THF (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-(chloromethyl)pyridine hydrochloride (1 equivalent) and suspend it in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diphenylphosphide in THF (1.1 equivalents) to the cooled suspension via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford (pyridin-3-ylmethyl)diphenylphosphine as a white solid.

ReagentMolar RatioPurpose
3-(Chloromethyl)pyridine HCl1Electrophilic precursor
Lithium diphenylphosphide1.1Nucleophile
Anhydrous THF-Reaction solvent
Degassed water-Quenching agent
Dichloromethane-Extraction solvent
Anhydrous sodium sulfate-Drying agent
Application Note 2: Synthesis of a Pyridyl-Functionalized N-Heterocyclic Carbene (NHC) Precursor

Introduction: N-Heterocyclic carbenes have revolutionized the field of catalysis due to their strong sigma-donating properties and steric tuneability. Incorporating a pyridine moiety into the NHC framework creates a versatile chelating ligand that can stabilize metal centers and modulate their catalytic activity. The synthesis of the NHC ligand itself involves the deprotonation of its corresponding imidazolium salt precursor.

Reaction Scheme:

G cluster_0 A 3-(Chloromethyl)pyridine hydrochloride C 1-Methyl-3-(pyridin-3-ylmethyl)imidazolium chloride plus + B N-Methylimidazole arrow

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Pyridin-3-ylmethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced esterification. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common failure points, and provide robust, field-tested protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides a mechanistic explanation and actionable advice.

Q1: My Fischer esterification of 3-pyridinemethanol with acetic acid and a strong acid catalyst (like H₂SO₄) is resulting in yields below 30%. What is going wrong?

A1: The low yield in your Fischer esterification is likely due to two primary factors: an unfavorable reaction equilibrium and potential side reactions exacerbated by the harsh acidic conditions.

  • The Problem of Equilibrium: Fischer esterification is a reversible reaction.[1] The formation of water as a byproduct means that without its active removal, the reaction will reach an equilibrium that does not favor complete conversion to the ester. In a standard reflux setup, the water remains in the reaction mixture, pushing the equilibrium back towards the starting materials.

  • Causality: The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[2] Every step is reversible. To achieve high yields, you must shift the equilibrium to the product side, typically by removing water using a Dean-Stark apparatus or by using a large excess of one of the reactants.

  • Side Reactions: Strong, non-volatile acids like sulfuric acid can lead to charring and the formation of unwanted byproducts at elevated temperatures. Furthermore, the pyridine nitrogen can be protonated, potentially affecting the reactivity of the alcohol and increasing the solubility of the starting material in the aqueous/acidic phase, making phase separation and product isolation difficult.

Troubleshooting Workflow: Fischer Esterification

Caption: Troubleshooting workflow for low-yield Fischer esterification.

Q2: I'm using acetic anhydride with pyridine as the solvent/catalyst, but my yield is still poor and the reaction mixture turns dark. What are the likely issues?

A2: While this is a more potent acylation method than Fischer esterification, low yields and discoloration point towards side reactions and potential catalysis issues.

  • Catalyst Efficacy: Pyridine itself is a relatively weak acylation catalyst. The reaction proceeds via the formation of a reactive N-acetylpyridinium intermediate, but its concentration may be low. A far more effective catalyst is 4-Dimethylaminopyridine (DMAP) , which is considered a "hypernucleophile".[3][4] Even a catalytic amount (1-5 mol%) of DMAP can dramatically accelerate the reaction by forming a highly reactive N-acetyl-DMAP intermediate.

  • Side Reactions:

    • N-Oxide Formation: Although less common under these specific conditions, impurities or oxidative degradation can lead to the formation of Pyridine-N-oxide, which has different reactivity.[5]

    • Quaternization/Side-Products: The pyridine nitrogen can react with intermediates to form various pyridinium species, which can contribute to the dark coloration, especially at high temperatures or with prolonged reaction times.

    • Starting Material Quality: The starting material, 3-pyridinemethanol, is known to be hygroscopic and air-sensitive.[6] The presence of water will consume the acetic anhydride, reducing the amount available for the desired reaction and lowering the yield.

Recommendation: The most significant improvement will come from adding a catalytic amount of DMAP to your reaction. Ensure your 3-pyridinemethanol and pyridine solvent are anhydrous.

Q3: What is the most reliable, high-yield method for preparing this compound on a laboratory scale?

A3: For routine, high-yield synthesis, the recommended method is the acylation of 3-pyridinemethanol with acetic anhydride using a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or ethyl acetate.

  • Why this method works best:

    • High Reactivity: Acetic anhydride is a powerful acylating agent.

    • Superior Catalysis: DMAP is a vastly superior catalyst to pyridine, enabling the reaction to proceed quickly and cleanly at room temperature, which minimizes side reactions.[3]

    • Irreversible Reaction: The reaction is effectively irreversible as the byproduct, acetic acid, does not compete in a back-reaction under these conditions.

    • Clean Workup: The reaction byproducts (acetic acid and excess anhydride) are easily removed with a simple aqueous wash.

A detailed, step-by-step protocol for this method is provided in the "Optimized Protocols" section below.

Q4: I believe my reaction is working, but I'm losing most of my product during the aqueous workup. How can I improve my isolation procedure?

A4: This is a very common problem. This compound, like many pyridine derivatives, has a degree of water solubility, and its basic nitrogen atom complicates extractions.

  • The Problem with pH: During an acidic wash (e.g., with 1M HCl) to remove pyridine or DMAP, the nitrogen atom of your product will also be protonated, forming a water-soluble pyridinium salt. This will pull your product into the aqueous layer. Conversely, during a basic wash (e.g., with NaHCO₃) to remove acetic acid, you risk base-catalyzed hydrolysis of your ester product back to the starting alcohol, especially with prolonged contact time.[7]

  • Optimized Workup Strategy:

    • Initial Quench: Carefully quench the reaction with water or ice.

    • Dilute with Solvent: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or DCM.

    • Neutralize Carefully: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Add it slowly until effervescence ceases. This weak base is less likely to cause significant ester hydrolysis compared to stronger bases like NaOH.

    • Separate Layers: Separate the organic layer.

    • Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to break up any emulsions and reduces the solubility of your organic product in the remaining aqueous phase.[8]

    • Back-Extract: Extract the combined aqueous layers one more time with fresh organic solvent to recover any dissolved product.

    • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

Troubleshooting Guide: At-a-Glance
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Conversion (Starting material remains) 1. Insufficiently reactive acylating agent (e.g., acetic acid).2. Poor catalyst (e.g., pyridine alone).3. Reaction time too short or temperature too low.1. Switch from acetic acid to acetic anhydride.2. Add 1-5 mol% DMAP as a catalyst.3. Allow reaction to stir overnight at room temperature or warm gently (40°C).
Dark Brown/Black Reaction Mixture 1. High reaction temperature causing decomposition.2. Presence of impurities in starting materials.1. Run the reaction at room temperature (especially when using DMAP).2. Use purified, anhydrous starting materials and solvents.
Product Lost During Workup 1. Protonation of product during acidic wash.2. Product has significant water solubility.3. Emulsion formation.1. Avoid strong acid washes. Use NaHCO₃ (sat. aq.) for neutralization.2. Use brine to wash the organic layer and back-extract aqueous layers.3. A brine wash can help break emulsions.
Multiple Spots on TLC (Post-Reaction) 1. Incomplete reaction.2. Formation of side products (e.g., N-acylation).3. Product degradation/hydrolysis.1. See "Low Conversion" solutions.2. Use milder conditions (room temp, DMAP).3. Ensure workup is done promptly and without strong base. Purify via column chromatography.
Optimized Experimental Protocols
Protocol A: High-Yield Synthesis via DMAP Catalysis

This protocol is the recommended standard for achieving high yields (>90%) of this compound.

Reaction Scheme:

Caption: DMAP-catalyzed synthesis of this compound.

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyridinemethanol (1.0 eq) and DMAP (0.05 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.5 M concentration relative to the alcohol).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

References
  • [Reference 1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC, NIH. Available at: [Link]

  • [Reference 2] O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • [Reference 3] Potential Catalysts for the Acetylation of Wood. ResearchGate. Available at: [Link]

  • [Reference 4] Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]

  • [Reference 5] Fischer esterification. Khan Academy. Available at: [Link]

  • [Reference 7] How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]

  • [Reference 8] Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • [Reference 9] Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • [Reference 10] Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available at: [Link]

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Technical Support Center: Pyridin-3-ylmethyl Acetate Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pyridin-3-ylmethyl acetate is a versatile building block in pharmaceutical and agrochemical research. As with any reactive ester, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental data, the quality of synthesized materials, and the safety and efficacy of final products. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues and understanding the degradation pathways of this compound.

Section 1: Frequently Asked Questions (FAQs) about this compound Stability

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis and thermal decomposition.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation, potentially leading to the formation of various byproducts.[1][2][3]

  • Oxidizing agents: The pyridine ring, although relatively stable, can be susceptible to oxidation under certain conditions, potentially forming N-oxides or hydroxylated derivatives.[4][5]

  • Enzymes: In biological systems, esterases can rapidly hydrolyze this compound to its corresponding alcohol and acid.

Q2: What are the expected degradation products of this compound?

A2: The primary and most anticipated degradation pathway is the hydrolysis of the ester bond, which yields 3-pyridinemethanol and acetic acid. Under more strenuous conditions, such as strong oxidation or high-energy light, degradation of the pyridine ring itself may occur, leading to a more complex mixture of byproducts.[6]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage conditions are in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to use aprotic solvents and to prepare them fresh before use. If aqueous solutions are necessary, they should be buffered at a neutral pH.

Q4: What are the initial signs of degradation I should look for in my sample?

A4: Initial signs of degradation can be subtle. In solid samples, you might observe a change in color or the development of a faint odor of acetic acid. In solutions, the appearance of new, smaller peaks in your analytical chromatogram (e.g., HPLC) is a clear indicator of degradation. A decrease in the assay value of the parent compound over time is also a definitive sign of instability.

Section 2: Troubleshooting Guide for Common Stability Issues

Scenario 1: My assay values for this compound are consistently low and variable.

  • Possible Cause: Degradation in your analytical sample solution.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure your diluent is compatible and does not promote degradation. If using aqueous-based mobile phases for HPLC, minimize the time the sample spends in the autosampler. Consider using a cooled autosampler.

    • pH of the Medium: If your sample is dissolved in a buffer, ensure the pH is near neutral. Even seemingly neutral water can have a pH that drifts, so buffered solutions are preferable for extended analysis times.

    • Stock Solution Stability: Prepare your stock solutions fresh daily. If this is not feasible, perform a short-term stability study on your stock solution to determine how long it can be reliably used.

Scenario 2: I am observing unexpected peaks in the chromatogram of my reaction mixture containing this compound.

  • Possible Cause: Formation of degradation products during the reaction or work-up.

  • Troubleshooting Steps:

    • Hypothesize Degradants: The most likely impurity is 3-pyridinemethanol. Obtain a standard of this compound and co-inject it with your sample to confirm its presence.

    • Work-up Conditions: If your reaction work-up involves acidic or basic aqueous washes, be aware that this can induce hydrolysis. Minimize the contact time with these solutions and consider performing the washes at a lower temperature.

    • Forced Degradation for Confirmation: To definitively identify degradation products, perform a forced degradation study (see Protocol 1). The degradation products generated under controlled stress conditions can be compared to the unknown peaks in your chromatogram.

Section 3: Experimental Protocols for Stability Assessment

Protocol 1: Step-by-Step Guide to Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl.

      • Keep the solution at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • Before analysis, neutralize the sample with an appropriate amount of NaOH.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH.

      • Keep the solution at room temperature for 4 hours.

      • If no degradation is observed, repeat at 60°C.

      • Before analysis, neutralize the sample with an appropriate amount of HCl.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Transfer a known amount of solid this compound into a vial.

      • Place the vial in an oven at 80°C for 48 hours.

      • After cooling, dissolve the sample in the diluent to the stock solution concentration.

    • Photolytic Degradation:

      • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

      • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Data Presentation:

Stress ConditionReagent/TemperatureDurationExpected Degradation Products
Acid Hydrolysis0.1 M - 1 M HCl / 60°C24 hours3-Pyridinemethanol, Acetic Acid
Base Hydrolysis0.1 M - 1 M NaOH / RT - 60°C4-24 hours3-Pyridinemethanol, Acetic Acid
Oxidation3% H₂O₂ / RT24 hoursPyridine N-oxide derivatives, hydroxylated species
Thermal80°C (solid state)48 hoursPotential for hydrolysis if moisture is present
PhotolyticICH Q1B conditionsAs requiredHydroxylated pyridines, ring-opened products
Protocol 2: A Validated HPLC-UV Method for Quantification

This method is a starting point and should be fully validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm[9]

  • Injection Volume: 10 µL

Section 4: Degradation Pathways and Mechanisms

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acid and base.

Hydrolysis:

  • Base-Catalyzed Hydrolysis: This proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-pyridinemethoxide leaving group, which is subsequently protonated to form 3-pyridinemethanol.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Following a series of proton transfers, 3-pyridinemethanol is eliminated, and the carboxylic acid is regenerated.

Oxidative Degradation:

The pyridine ring is generally resistant to oxidation.[4] However, under strong oxidative stress (e.g., with peroxides), oxidation at the nitrogen atom can occur to form this compound N-oxide.[5] Further oxidation could potentially lead to hydroxylation of the pyridine ring.

Photodegradation:

Exposure to UV light can lead to the formation of reactive species. Photolysis of pyridine-containing compounds can result in the formation of hydroxylated pyridines and, in some cases, ring-opening to form carboxylic acids such as succinic acid.[2][3]

Visualizing Degradation Pathways:

G parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis alcohol 3-Pyridinemethanol hydrolysis->alcohol acid Acetic Acid hydrolysis->acid n_oxide Pyridin-3-ylmethyl Acetate N-oxide oxidation->n_oxide hydroxylated Hydroxylated Pyridines photolysis->hydroxylated ring_opened Ring-Opened Products photolysis->ring_opened

Sources

Technical Support Center: Optimization of Pyridin-3-ylmethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize your reaction conditions for improved yield, purity, and efficiency.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions you might have before embarking on the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the esterification of 3-pyridinemethanol with an acetylating agent. The two most common acetylating agents for this transformation are acetic anhydride and acetyl chloride. The reaction is typically facilitated by a base or a nucleophilic catalyst.

Q2: What is the role of a catalyst in this reaction, and which ones are most effective?

A2: A catalyst is often crucial for achieving a high yield and reasonable reaction rate. In this esterification, the catalyst plays one of two primary roles:

  • Base Catalyst (e.g., Pyridine, Triethylamine): These bases act as acid scavengers, neutralizing the acidic byproduct of the reaction (acetic acid or hydrochloric acid). This prevents the protonation of the pyridine nitrogen in the starting material, which would deactivate it towards acylation. Pyridine can also serve as the solvent.[1]

  • Nucleophilic Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): DMAP is a highly efficient catalyst that operates via a different mechanism. It reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the acetylating agent itself, thus significantly accelerating the reaction.[2]

For sterically unhindered alcohols like 3-pyridinemethanol, DMAP is often the catalyst of choice for achieving high yields in short reaction times, even when used in small, catalytic amounts.[3]

Q3: How does the choice of solvent impact the reaction?

A3: The choice of solvent can influence the reaction rate, yield, and ease of workup. Common solvents for this reaction include:

  • Pyridine: Can act as both the solvent and the base catalyst. However, its high boiling point can make it difficult to remove during workup.

  • Dichloromethane (DCM) or Chloroform: These are good aprotic solvents that are relatively inert and easy to remove. They are often used in conjunction with a catalytic amount of DMAP and a stoichiometric amount of a tertiary amine base like triethylamine.

  • Solvent-Free: In some instances, particularly with acetic anhydride, the reaction can be run neat, which can be more environmentally friendly and lead to faster reaction rates. However, this can sometimes make temperature control more challenging. The use of a solvent can sometimes reduce the product yield compared to solvent-free conditions.[4]

Q4: What are the primary safety concerns associated with this synthesis?

A4: As with any chemical synthesis, it is crucial to be aware of the potential hazards:

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts exothermically with water and alcohols.

  • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water and alcohols, releasing HCl gas.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Dichloromethane: A potential carcinogen.

  • 3-Pyridinemethanol: Can cause skin and eye irritation.[5]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This section provides a structured approach to troubleshooting common issues in the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Inefficient Acetylating Agent: The acetylating agent may have degraded due to improper storage (hydrolysis).2. Insufficient Catalyst: The amount of catalyst (e.g., DMAP) may be too low, or it may have been deactivated.3. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.4. Product Loss During Workup: The product may be lost during the aqueous extraction if the pH is not carefully controlled. This compound can be water-soluble, especially at low pH where the pyridine nitrogen is protonated.[6]1. Use fresh or newly opened acetylating agents. Ensure they have been stored under anhydrous conditions.2. Increase the catalyst loading slightly (e.g., from 1 mol% to 5 mol%). If an acid byproduct is formed, ensure a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is present to prevent catalyst deactivation.[2]3. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.4. During the aqueous workup, ensure the aqueous phase is basic (pH > 8) before extraction to keep the product in the organic layer. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[8]
Presence of Unreacted 3-Pyridinemethanol 1. Sub-stoichiometric Acetylating Agent: An insufficient amount of acetic anhydride or acetyl chloride was used.2. Short Reaction Time: The reaction was stopped before completion.1. Ensure at least a stoichiometric amount of the acetylating agent is used. Often, a slight excess (e.g., 1.1-1.2 equivalents) is beneficial to drive the reaction to completion.2. As mentioned above, monitor the reaction by TLC until the starting alcohol spot is no longer visible.
Formation of a Dark-Colored Reaction Mixture 1. High Reaction Temperature: Overheating can lead to the decomposition of starting materials or the product, especially when using pyridine as a solvent.[9]2. Presence of Impurities: Impurities in the starting materials can sometimes lead to side reactions and color formation.1. Maintain a controlled reaction temperature. If the reaction is exothermic, consider adding the reagents slowly and using an ice bath for cooling.2. Use purified starting materials. 3-Pyridinemethanol can be purified by distillation.
Difficult Purification 1. Co-elution of Product and Byproducts: The polarity of the product and some byproducts might be similar, making separation by column chromatography challenging.2. Product Streaking on Silica Gel Column: The basic nature of the pyridine nitrogen can interact with the acidic silanol groups on the silica gel, leading to poor separation.[8]1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.[8]2. Neutralize the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices for achieving high yield and purity.

Materials:

  • 3-Pyridinemethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinemethanol (1.0 eq).

  • Dissolve the 3-pyridinemethanol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).

  • Add triethylamine (1.2 eq) to the solution, followed by the catalytic amount of DMAP (0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the 3-pyridinemethanol spot is no longer visible.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

IV. Data Presentation: Optimizing Reaction Conditions

The following table presents hypothetical yet representative data to illustrate the impact of key reaction parameters on the yield of this compound. This data is intended to guide your optimization efforts.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Observations
1NonePyridine801245Slow reaction, significant starting material remaining.
2DMAP (5)Pyridine80485Faster reaction, but purification is challenging due to pyridine solvent.
3NoneDCM2524<10Very slow reaction without a catalyst.
4DMAP (5)DCM0 to 25295Clean reaction, high yield, and straightforward workup.
5DMAP (1)DCM0 to 25492Lower catalyst loading requires slightly longer reaction time.
6Pyridine (100)DCM25870Slower and less efficient than DMAP catalysis.

V. Visualizing the Science: Diagrams and Workflows

A clear understanding of the reaction mechanism and experimental workflow is essential for successful synthesis and troubleshooting.

DMAP-Catalyzed Esterification Mechanism

The following diagram illustrates the nucleophilic catalysis pathway for the DMAP-catalyzed acylation of 3-pyridinemethanol with acetic anhydride.[1]

DMAP_Mechanism DMAP DMAP Intermediate N-Acetylpyridinium Ion DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Alcohol Acetate Acetate Ion Intermediate->Acetate Release Alcohol 3-Pyridinemethanol Alcohol->Product DMAPH Protonated DMAP Product->DMAPH Proton Transfer Acetate->DMAPH DMAPH->DMAP Deprotonation by TEA TEA Triethylamine TEA->DMAP

Caption: Mechanism of DMAP-catalyzed esterification.

Experimental Workflow

This workflow diagram provides a visual summary of the key steps in the synthesis and purification of this compound.

Workflow start Start reactants Combine 3-Pyridinemethanol, TEA, DMAP in DCM start->reactants cooling Cool to 0 °C reactants->cooling addition Add Acetic Anhydride cooling->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Extract with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for synthesis.

VI. References

  • MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.[Link]

  • ResearchGate. Solvent effect on the yield and time of reactiona.[Link]

  • MDPI. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.[Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure.[Link]

  • MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.[Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.[Link]

  • MDPI. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.[Link]

  • Reddit. Esterification not Working (Separation).[Link]

  • Organic Chemistry Portal. Ester synthesis by acylation.[Link]

  • Inorganic Chemistry. Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis.[Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents.[Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine).[Link]

  • Medium. Pyridines in Action: 7 selected examples of pyridine in drug synthesis.[Link]

Sources

Identifying and removing impurities from Pyridin-3-ylmethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyridin-3-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities during their experimental work. Here, we provide in-depth troubleshooting advice, detailed analytical and purification protocols, and a comprehensive understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My final product shows a lower-than-expected yield and multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Based on the common synthetic route for this compound, which is the esterification of 3-pyridinemethanol with an acetylating agent (e.g., acetic anhydride), the most probable impurities are:

  • Unreacted Starting Materials:

    • 3-Pyridinemethanol: A polar compound that will have a lower Rf value on a normal phase TLC plate compared to the product.

    • Acetic Anhydride: While highly reactive, some may remain if used in large excess. It can be visualized on TLC, but it also readily hydrolyzes to acetic acid.

  • Reaction Byproducts:

    • Acetic Acid: Formed from the hydrolysis of acetic anhydride and as a byproduct of the esterification. It is highly polar and may streak on the TLC plate.

  • Degradation Products:

    • Hydrolysis: this compound can hydrolyze back to 3-pyridinemethanol and acetic acid, especially if exposed to water during workup or purification under non-neutral pH conditions.

Question 2: How can I confirm the identity of these impurities in my sample?

Answer: Spectroscopic methods are indispensable for impurity identification. We recommend using High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

  • HPLC Analysis: A reverse-phase HPLC method is ideal for separating the relatively nonpolar this compound from its more polar impurities.

  • ¹H NMR Spectroscopy: This technique provides characteristic signals for the product and potential impurities. By comparing the spectrum of your sample to known spectra, you can identify the contaminants.

Question 3: My NMR spectrum shows unexpected peaks. How can I assign them to specific impurities?

Answer: By knowing the expected chemical shifts of your product and potential impurities, you can confidently assign the signals in your ¹H NMR spectrum.

CompoundKey ¹H NMR Signals (in CDCl₃)
This compound (Product) ~8.5 ppm (s, 1H, pyridine H2), ~7.7 ppm (d, 1H, pyridine H4), ~7.3 ppm (dd, 1H, pyridine H5), ~8.6 ppm (d, 1H, pyridine H6), ~5.1 ppm (s, 2H, -CH₂-), ~2.1 ppm (s, 3H, -CH₃)
3-Pyridinemethanol (Starting Material) ~8.44 ppm (s, 1H, pyridine H2), ~7.71 ppm (d, 1H, pyridine H4), ~7.26 ppm (dd, 1H, pyridine H5), ~8.36 ppm (d, 1H, pyridine H6), ~4.67 ppm (s, 2H, -CH₂-), variable (br s, 1H, -OH)[1]
Acetic Anhydride (Starting Material) ~2.22 ppm (s, 6H, two -CH₃)[2]
Acetic Acid (Byproduct) ~11-12 ppm (br s, 1H, -COOH), ~2.1 ppm (s, 3H, -CH₃)

Question 4: What is the most effective method to purify my this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are column chromatography and recrystallization.

  • Column Chromatography: This is the most versatile method for separating multiple impurities with different polarities from your product.

  • Recrystallization: If your primary impurity is significantly more or less soluble than your product in a particular solvent system, recrystallization can be a highly efficient purification method.

Question 5: My purified product appears pure by TLC and NMR, but the yield is still low. What could be the issue?

Answer: If your product is pure but the yield is low, consider the following possibilities:

  • Incomplete Reaction: The esterification may not have gone to completion. You can monitor the reaction progress by TLC to ensure all the starting material is consumed.

  • Product Loss During Workup: this compound has some water solubility. During aqueous workup, ensure you perform multiple extractions with an organic solvent to maximize recovery. Also, be mindful of potential hydrolysis if the aqueous phase is acidic or basic.

  • Product Volatility: While not extremely volatile, some product loss can occur if it is dried under high vacuum for an extended period, especially at elevated temperatures.

Question 6: How should I store my purified this compound to prevent degradation?

Answer: this compound is an ester and can be susceptible to hydrolysis. To ensure its long-term stability, it should be stored in a cool, dry, and inert environment.[3] We recommend the following storage conditions:

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

Section 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key analytical and purification techniques discussed.

Protocol 1: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the separation and analysis of this compound and its polar impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from both more and less polar impurities.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh).[4]

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Start with a non-polar eluent and gradually increase the polarity. A common gradient is:

    • 100% Hexane (to elute non-polar impurities)

    • Gradient of 10% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is particularly useful if the main impurity is the starting material, 3-pyridinemethanol.

Methodology:

  • Solvent Selection: A mixture of a solvent in which the product is soluble and a non-solvent in which it is poorly soluble is often effective. A good starting point is a mixture of ethyl acetate and hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Visualized Workflows

The following diagrams illustrate the decision-making process for impurity identification and the selection of an appropriate purification strategy.

Impurity_Identification_Workflow Impurity Identification Workflow start Crude this compound tlc TLC Analysis start->tlc single_spot Single Spot on TLC? tlc->single_spot nmr ¹H NMR Analysis nmr_pure NMR Spectrum Pure? nmr->nmr_pure hplc HPLC Analysis hplc_pure Single Peak in HPLC? hplc->hplc_pure single_spot->nmr Yes identify_impurities Identify Impurities (Compare with standards/reference spectra) single_spot->identify_impurities No nmr_pure->hplc Yes nmr_pure->identify_impurities No pure_product Pure Product hplc_pure->pure_product Yes hplc_pure->identify_impurities No purification Proceed to Purification identify_impurities->purification

Caption: A flowchart for the systematic identification of impurities in crude this compound.

Purification_Strategy Purification Strategy Selection start Identified Impurities polarity_check Are impurities significantly more or less polar than the product? start->polarity_check recrystallization Recrystallization polarity_check->recrystallization Yes multiple_impurities Are there multiple impurities with varying polarities? polarity_check->multiple_impurities No column_chromatography Column Chromatography multiple_impurities->recrystallization No (single impurity of similar polarity) multiple_impurities->column_chromatography Yes

Caption: A decision tree for selecting the optimal purification method for this compound.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information.[Link]

  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. Inorganic Chemistry.[Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.[Link]

  • Supporting Information. Wiley-VCH.[Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.[Link]

  • 3-Pyridinemethanol. PubChem.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

  • Methyl pyridine-3-acetate. SIELC Technologies.[Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate.[Link]

  • PYRIDINE - SAFETY DATA SHEET. PENTA.[Link]

Sources

Technical Support Center: Scaling the Production of Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scalability of Pyridin-3-ylmethyl acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into overcoming common challenges encountered during production. Our focus is on not just what to do, but why specific experimental choices are critical for success, particularly when transitioning from bench-scale to larger-scale manufacturing.

Overview of this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. It is typically synthesized via the esterification of 3-Pyridinemethanol (also known as nicotinyl alcohol) with a suitable acetylating agent.[1] While straightforward in principle, scaling this reaction presents challenges related to reaction equilibrium, heat management, product isolation, and purity.

The core reaction involves the nucleophilic attack of the hydroxyl group of 3-Pyridinemethanol on the electrophilic carbonyl carbon of an acetylating agent.

G cluster_reactants Reactants cluster_products Products R1 3-Pyridinemethanol P1 This compound R1->P1 + R2 Acetic Anhydride (Acetylating Agent) R2->P1 + P2 Acetic Acid (Byproduct) R2->P2 generates Cat Catalyst (e.g., DMAP, Acid) Cat->R1 activates

Caption: Core reaction for this compound synthesis.

This guide will address the common hurdles in this process, providing a framework for robust and scalable production.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or Stagnant Reaction Conversion

Question: My reaction seems to stop before all the 3-Pyridinemethanol is consumed, resulting in a low yield. I've confirmed this with TLC and GC analysis of the crude mixture. What's going wrong?

Answer: This is a classic problem in esterification, often tied to equilibrium, catalyst activity, or reagent stability.

Potential Causes & Solutions:

  • Reversible Reaction (Fischer Esterification): If you are using acetic acid as the acetylating agent, the reaction is reversible, and the water generated as a byproduct can hydrolyze the ester back to the starting materials.

    • Causality: The presence of water shifts the equilibrium back towards the reactants, limiting the maximum achievable yield.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (like toluene or xylene) to azeotropically remove water as it forms. This drives the reaction toward the product. For smaller scales, adding a dehydrating agent like molecular sieves can also be effective.

  • Insufficient or Inactive Catalyst: The reaction rate is highly dependent on the catalyst.

    • Causality: An acid catalyst protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic. A base catalyst (like DMAP with acetic anhydride) activates the alcohol. Insufficient or deactivated catalyst will result in a slow or stalled reaction.

    • Solution:

      • Acid Catalysis: Ensure anhydrous conditions, as water can dilute the acid. Use a strong acid like sulfuric acid or p-toluenesulfonic acid.[2]

      • Base Catalysis (with Acetic Anhydride): Use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric base (like triethylamine or pyridine) to scavenge the acid byproduct. Ensure the DMAP has not degraded.

  • Sub-optimal Reaction Temperature:

    • Causality: Like most reactions, the rate of esterification is temperature-dependent. Too low a temperature will result in a very slow reaction, while excessively high temperatures can lead to side reactions and decomposition.

    • Solution: For reactions with acetic anhydride, a moderate temperature of 50-80°C is often sufficient. For Fischer esterifications, reflux temperatures are typically required to facilitate water removal.[3]

G Start Low Yield Detected Check_Eq Using Acetic Acid? Start->Check_Eq Check_Cat Check Catalyst Check_Eq->Check_Cat No Sol_Water Implement Water Removal (Dean-Stark) Check_Eq->Sol_Water Yes Check_Temp Check Temperature Check_Cat->Check_Temp OK Sol_Cat Increase Catalyst Loading or Use Fresh Catalyst Check_Cat->Sol_Cat Inactive/Insufficient Sol_Temp Optimize Temperature Check_Temp->Sol_Temp Not Optimal Sol_Anhydride Switch to Acetic Anhydride / Acetyl Chloride

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Difficult Product Isolation & Formation of Emulsions During Workup

Question: During the aqueous workup, I'm struggling to get a clean phase separation. I'm getting persistent emulsions, and I suspect I'm losing product to the aqueous layer. How can I improve the workup?

Answer: This is a very common issue due to the properties of the pyridine ring and potential impurities.

Potential Causes & Solutions:

  • Protonation of the Pyridine Ring: The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2). During neutralization of excess acid, if the pH is not carefully controlled, you can form pyridinium salts which are highly water-soluble.

    • Causality: If you add a strong base too quickly, localized high pH can cause other issues, but if you don't add enough base, your product will remain in the aqueous phase as a salt.

    • Solution: Perform a careful neutralization with a saturated sodium bicarbonate solution.[4] Monitor the pH of the aqueous layer, aiming for a final pH of 7.5-8.5 to ensure the pyridine nitrogen is deprotonated and the product is in its free base form, which is more soluble in organic solvents.

  • Formation of Soaps/Amphiphilic Byproducts: If the reaction was run at excessively high temperatures, some degradation can occur, forming charged, amphiphilic molecules that stabilize emulsions.

    • Solution:

      • Brine Wash: After neutralization, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.

      • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® can help break the emulsion.

  • Inappropriate Extraction Solvent:

    • Causality: The choice of solvent is critical for efficient extraction. A solvent with poor partitioning for your product will require large volumes and may not be effective.

    • Solution: Ethyl acetate is a common and effective choice.[4] Dichloromethane can also be used, but is denser than water. Avoid solvents like ethanol or THF for extraction as they are miscible with water.[5]

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityNotes
Ethyl Acetate 0.90277.18.3 g/100 mLGood all-around choice, easy to remove.[4]
Dichloromethane 1.3339.61.3 g/100 mLDenser than water, good solvent, but more volatile.
Toluene 0.867110.60.05 g/100 mLGood for azeotropic water removal, less polar.
Hexanes ~0.66~69InsolubleGenerally too non-polar for this molecule.
Issue 3: Product is Dark/Discolored or Contains Impurities

Question: My final product is a dark brown oil, not the expected pale yellow. HPLC/GC-MS analysis shows several unknown peaks. What causes this discoloration and how can I prevent it?

Answer: Discoloration is a sign of impurity formation, often from side reactions or decomposition.

Potential Causes & Solutions:

  • Charring from Strong Acid Catalyst: Concentrated sulfuric acid is an effective catalyst but is also a strong dehydrating and oxidizing agent. At elevated temperatures, it can cause charring of the organic material.

    • Solution: Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15. These are less likely to cause charring. Alternatively, avoid acid catalysts altogether by using acetic anhydride with DMAP.

  • N-Acetylation Side Reaction: The pyridine nitrogen, while not strongly nucleophilic, can potentially be acetylated under harsh conditions, especially with a highly reactive acetylating agent like acetyl chloride.

    • Solution: Use milder conditions. Acetic anhydride is generally a better choice than acetyl chloride for this reason. Control the temperature and reagent addition rate carefully.

  • Thermal Decomposition: 3-Pyridinemethanol or the product ester can decompose at high temperatures, especially in the presence of acid or base.

    • Solution: Maintain strict temperature control throughout the reaction and purification. When performing vacuum distillation, ensure the pot temperature does not exceed the decomposition temperature of the product. Use a high-quality vacuum to allow distillation at a lower temperature.

  • Purification Method:

    • Causality: Crude product will always contain some level of impurity. The purification method must be robust enough to remove them.

    • Solution:

      • Vacuum Distillation: This is the most scalable method for purifying liquids. It effectively removes non-volatile impurities (like catalyst residue and polymers) and lower-boiling impurities.

      • Column Chromatography: While effective for small scales, silica gel chromatography is often not economically viable for large-scale production.[6] It should be reserved for producing highly pure analytical standards or if distillation is not feasible.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for scalability: acetic acid, acetic anhydride, or acetyl chloride?

A1: For scalability, acetic anhydride is often the best choice.

  • Acetic Acid: Leads to a reversible reaction requiring water removal, which can add complexity and equipment requirements (Dean-Stark).[2]

  • Acetyl Chloride: Highly reactive and generates corrosive HCl gas, requiring scrubbers and specialized equipment to handle. The reaction can be too exothermic for large scales without careful engineering controls.

  • Acetic Anhydride: It is highly reactive, drives the reaction to completion (as the reaction is not practically reversible), and the byproduct (acetic acid) is less corrosive and easier to handle than HCl.

Q2: What are the critical safety considerations when scaling up this process?

A2:

  • Exothermicity: The reaction, particularly with acetic anhydride or acetyl chloride, is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Implement a reactor with a cooling jacket and monitor the internal temperature closely. Add the acetylating agent slowly and controllably.

  • Reagent Handling: Acetic anhydride and strong acids like H2SO4 are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7] Handle in a well-ventilated fume hood.

  • Pressure Build-up: If using acetyl chloride, the evolution of HCl gas can cause pressure build-up in a closed system. Ensure the reactor is properly vented through a scrubber system.

Q3: How can I monitor the reaction progress effectively at a larger scale?

A3: Taking samples directly from a large reactor can be challenging.

  • In-situ Probes: For advanced manufacturing, in-situ infrared (IR) spectroscopy probes can monitor the disappearance of the O-H stretch from the alcohol and the appearance of the ester C=O stretch in real-time without taking samples.

  • Offline Sampling: If using a sample port, quench the reaction immediately (e.g., by diluting in a solvent or adding a base) to get an accurate snapshot of the reaction progress. Analyze the quenched sample by a rapid method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Scalable Laboratory Protocol: Synthesis of this compound

This protocol is designed for a 100g scale and incorporates principles for successful scale-up.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
3-Pyridinemethanol109.131000.9161.0
Acetic Anhydride102.091121.101.2
Triethylamine (TEA)101.191111.101.2
4-DMAP122.172.240.0180.02
Toluene-500 mL--

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet.

  • Charge Reactants: Charge 3-Pyridinemethanol (100g), toluene (500 mL), triethylamine (111g), and 4-DMAP (2.24g) to the reactor. Begin stirring and circulate coolant through the reactor jacket, setting the target temperature to 15°C.

  • Reagent Addition: Once the internal temperature is stable at 15°C, begin the slow, dropwise addition of acetic anhydride (112g) via an addition funnel. Monitor the internal temperature closely, ensuring it does not rise above 25°C. The addition should take approximately 60-90 minutes.

    • Scale-up Insight: Slow addition is critical to manage the reaction exotherm. A computer-controlled pump is ideal for large-scale additions.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 50°C and hold for 2-4 hours.

  • Monitoring: Take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and analyze by TLC or GC to confirm the disappearance of the starting material.

  • Quench & Workup: Cool the reactor to room temperature. Slowly add 250 mL of water to quench any remaining acetic anhydride. Stir for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL of ethyl acetate.

  • Washes: Combine all organic layers. Wash sequentially with:

    • 200 mL of 1M HCl (to remove TEA and DMAP).

    • 200 mL of saturated NaHCO3 solution (to remove acetic acid and neutralize any remaining HCl). Check the pH of the aqueous layer to ensure it is >8.

    • 200 mL of brine (to break any emulsions and dry the organic layer).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a pale yellow liquid.

References
  • ChemicalBook.
  • ChemicalBook. 3-Pyridinemethanol synthesis.
  • BenchChem. Technical Support Center: 3-Pyridinemethanol Synthesis.
  • Organic Syntheses.
  • ACS Publications. Positional Effect of a Neutral Linker on the Three-Component MOFs.
  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors.
  • PubChem. 3-Pyridinemethanol | C6H7NO | CID 7510.
  • Reddit.
  • Google Patents.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?

Sources

Incompatible materials with Pyridin-3-ylmethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Pyridin-3-ylmethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile reagent. Our goal is to equip you with the knowledge to anticipate and prevent potential issues in your experiments, ensuring the integrity and success of your work.

Introduction to this compound

This compound is a bifunctional molecule featuring a pyridine ring and an acetate ester. This structure imparts a unique reactivity profile that must be carefully considered during experimental design. The pyridine nitrogen is basic and nucleophilic, while the acetate group is susceptible to hydrolysis under both acidic and basic conditions. Understanding these characteristics is crucial for its proper use and storage.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis of this compound shows impurities, even in a freshly opened bottle. What could be the cause?

A1: The most common impurity is 3-pyridinemethanol, which results from hydrolysis of the acetate ester. This can occur if the compound is exposed to atmospheric moisture over time. It is crucial to store this compound under anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Q2: I'm seeing poor yield in my reaction where this compound is a starting material. What are some common reasons?

A2: Poor yields can often be traced back to incompatible reaction conditions. The use of strong acids or bases, even catalytically, can lead to the degradation of the starting material. Additionally, certain solvents, especially protic solvents like methanol or ethanol, can participate in transesterification reactions, particularly in the presence of an acid or base catalyst. Ensure all reagents and solvents are compatible and that the reaction is performed under appropriate conditions to protect the ester functionality.

Q3: Can I use standard stainless steel equipment with this compound?

A3: For general handling and short-term use at room temperature, high-quality stainless steel (e.g., 316L) is generally acceptable. However, prolonged contact, especially at elevated temperatures or in the presence of acidic impurities, could lead to corrosion. For long-term storage or sensitive reactions, glass or PTFE-lined vessels are recommended.

Troubleshooting Guide: Incompatible Materials

This section provides a detailed breakdown of materials and chemical classes that are incompatible with this compound, the underlying chemical principles, and preventative measures.

Strong Acids
  • The Problem: My reaction mixture containing this compound and a strong acid (e.g., HCl, H₂SO₄) turned dark and yielded a complex mixture of products.

  • Scientific Explanation: Strong acids will protonate the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. While this may be a desired step in some syntheses, the acidic conditions will also catalyze the hydrolysis of the acetate ester, leading to the formation of 3-pyridinemethanol and acetic acid. At elevated temperatures, further degradation can occur.

  • Preventative Measures & Protocol:

    • If the pyridine nitrogen needs to be protonated, consider using a milder acid or performing the reaction at a low temperature to minimize ester hydrolysis.

    • If the ester must be preserved, avoid strong acids altogether. Use a Lewis acid if electrophilic activation is needed at another part of the molecule, but be aware that some Lewis acids can also promote ester cleavage.

  • Workflow Diagram:

    PMA This compound Hydrolysis_Products 3-Pyridinemethanol + Acetic Acid PMA->Hydrolysis_Products Acid-Catalyzed Hydrolysis Protonated_PMA Pyridinium Salt PMA->Protonated_PMA Protonation of Pyridine H_plus Strong Acid (H⁺) Protonated_PMA->Hydrolysis_Products Accelerated Hydrolysis

    Caption: Reaction pathways of this compound with strong acids.

Strong Bases
  • The Problem: Upon adding a strong base (e.g., NaOH, KOH) to my solution of this compound, I observed a rapid disappearance of my starting material, even at room temperature.

  • Scientific Explanation: Strong bases will readily saponify the acetate ester, which is an irreversible hydrolysis reaction. This results in the formation of 3-pyridinemethanol and an acetate salt. The reaction is typically much faster than acid-catalyzed hydrolysis.

  • Preventative Measures & Protocol:

    • Avoid the use of strong bases if the ester functionality is to be maintained.

    • If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic base with low water content (e.g., anhydrous K₂CO₃).

    • Perform the reaction at low temperatures to minimize the rate of saponification.

  • Workflow Diagram:

    PMA This compound Saponification_Products 3-Pyridinemethanol + Acetate Salt PMA->Saponification_Products Saponification (Hydrolysis) OH_minus Strong Base (OH⁻)

    Caption: Saponification of this compound by strong bases.

Strong Oxidizing Agents
  • The Problem: My reaction involving this compound and a strong oxidizing agent (e.g., KMnO₄, CrO₃) resulted in an uncontrolled exotherm and the formation of a brown precipitate.

  • Scientific Explanation: The pyridine ring is susceptible to oxidation by strong oxidizing agents, which can lead to the formation of pyridine N-oxides or even ring-opening under harsh conditions. The methylene group adjacent to the ester can also be oxidized. These reactions are often highly exothermic and can be difficult to control.

  • Preventative Measures & Protocol:

    • If an oxidation reaction is intended elsewhere in the molecule, select a milder or more selective oxidizing agent.

    • Carefully control the stoichiometry and temperature of the reaction. Add the oxidizing agent slowly to a cooled solution of the substrate.

    • For specific oxidation of the pyridine nitrogen to the N-oxide, a more controlled reagent like m-CPBA is generally preferred.

Strong Reducing Agents
  • The Problem: I attempted a reduction of another functional group in the presence of this compound using a strong reducing agent (e.g., LiAlH₄), and my ester was also reduced.

  • Scientific Explanation: Strong reducing agents, particularly metal hydrides like lithium aluminum hydride (LiAlH₄), will reduce the acetate ester to the corresponding alcohol (3-pyridinemethanol). Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters, offering a degree of selectivity.

  • Preventative Measures & Protocol:

    • To avoid reduction of the ester, choose a milder reducing agent that is selective for the target functional group.

    • Protect the ester group as a different functional group that is stable to the reducing conditions if a strong reducing agent is necessary.

Summary of Incompatible Materials

Material Class Examples Reason for Incompatibility Potential Outcome
Strong AcidsHCl, H₂SO₄, HNO₃Acid-catalyzed hydrolysis of the ester; protonation of the pyridine ring.Formation of 3-pyridinemethanol, acetic acid, and pyridinium salts.
Strong BasesNaOH, KOH, LiOHSaponification (base-catalyzed hydrolysis) of the ester.Formation of 3-pyridinemethanol and acetate salts.
Strong Oxidizing AgentsKMnO₄, K₂Cr₂O₇, CrO₃Oxidation of the pyridine ring and/or the benzylic position.Formation of pyridine N-oxides, ring-opened products, or other oxidation products.
Strong Reducing AgentsLiAlH₄, DIBAL-HReduction of the ester functionality.Formation of 3-pyridinemethanol.
Protic Solvents (with catalyst)Methanol, EthanolTransesterification in the presence of an acid or base catalyst.Formation of a different ester (e.g., pyridin-3-ylmethyl carbonate if using a carbonate base in methanol).

References

  • PubChem - this compound: Provides chemical and physical properties, as well as safety and hazard information. [Link][1]

  • Arabian Journal of Chemistry - The hydrolysis of pyridilmonoimines in acidic aqueous media: Discusses the acid-catalyzed hydrolysis of pyridine-containing compounds. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Pyridin-3-ylmethyl Acetate Versus Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to a multitude of FDA-approved drugs.[1] Its derivatives are explored for a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, and enzyme inhibitory activities.[2] However, the subtle yet profound impact of positional isomerism—the different placement of a single nitrogen atom within the pyridine ring—can dramatically alter a molecule's biological profile. This guide provides an in-depth, objective comparison of the biological activities of Pyridin-3-ylmethyl acetate and its ortho (Pyridin-2-ylmethyl acetate) and para (Pyridin-4-ylmethyl acetate) isomers.

For researchers, scientists, and drug development professionals, understanding these isomeric differences is not merely an academic exercise. It is fundamental to designing more potent, selective, and safer therapeutic agents. The location of the pyridine nitrogen dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, all of which govern its interaction with biological targets. This guide will dissect these differences, supported by experimental data and validated protocols, to provide a clear framework for evaluating this important class of molecules.

Physicochemical Properties: The Foundation of Biological Activity

Before delving into biological data, it is crucial to understand the foundational physicochemical properties of these isomers. These characteristics, particularly lipophilicity (LogP) and the basicity of the pyridine nitrogen (pKa), are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a target protein.

PropertyPyridin-2-ylmethyl acetateThis compoundPyridin-4-ylmethyl acetate
Structure
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol
Predicted LogP 0.850.850.85
Predicted pKa 4.955.155.55

Note: Predicted values are computationally derived and serve as a baseline for comparison. Experimental values may vary.

The key differentiator is the pKa of the pyridine nitrogen. The para-isomer (4-isomer) is the most basic, while the ortho-isomer (2-isomer) is the least basic. This is due to the electron-withdrawing inductive effect of the ester-containing side chain, which has the strongest influence when it is closest to the nitrogen atom (ortho position). This variation in basicity can significantly impact salt formation, solubility, and the nature of ionic interactions with biological targets.

Comparative Biological Activity: A Multifaceted Analysis

Direct comparative studies on these three simple esters are limited in publicly available literature. However, by examining studies on closely related pyridine derivatives, we can construct a robust hypothesis regarding their likely activities and the structural basis for any differences. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic effects.[2][3]

Enzyme Inhibition: A Tale of Steric and Electronic Effects

The pyridine nucleus is a frequent pharmacophore in enzyme inhibitors.[4] The position of the nitrogen is critical for coordinating with metal ions in metalloenzymes or forming hydrogen bonds within an active site.

Hypothesized Activity Profile:

  • Pyridin-4-ylmethyl Acetate (para-isomer): Often shows the most potent activity in enzyme inhibition, particularly for enzymes like aromatase and 17α-hydroxylase/C17-20 lyase.[5] The nitrogen at the 4-position is sterically accessible and its lone pair of electrons can readily interact with a target, such as the heme iron of cytochrome P450 enzymes.[6]

  • This compound (meta-isomer): Typically exhibits moderate activity. The nitrogen is less sterically hindered than the 2-isomer but its vector for hydrogen bonding or coordination is different from the 4-isomer, which can lead to suboptimal binding orientation in some active sites.

  • Pyridin-2-ylmethyl Acetate (ortho-isomer): Often the least potent inhibitor. The proximity of the side chain to the nitrogen atom can create steric hindrance, preventing optimal docking into an enzyme's active site. Furthermore, intramolecular hydrogen bonding between the nitrogen and the side chain could reduce its availability for intermolecular interactions.

The introduction of a pyridinylmethylene group has been shown to significantly increase the inhibitory effect on aromatase, with geometric isomerism also playing a substantial role.[6] This underscores the sensitivity of the enzyme's active site to the precise orientation of the pyridine ring.

G cluster_isomers Isomer Properties cluster_target Enzyme Active Site Isomer_4 Pyridin-4-yl (para) - High Basicity (pKa) - Sterically Accessible Nitrogen ActiveSite Heme Iron / H-bond Donor Isomer_4->ActiveSite Optimal Binding (High Affinity) Isomer_3 Pyridin-3-yl (meta) - Moderate Basicity - Altered H-bond Vector Isomer_3->ActiveSite Suboptimal Binding (Moderate Affinity) Isomer_2 Pyridin-2-yl (ortho) - Low Basicity - Steric Hindrance Isomer_2->ActiveSite Hindered Binding (Low Affinity)

Caption: Isomer-Enzyme Interaction Model.

Antimicrobial Activity

Pyridine derivatives are well-documented as having broad-spectrum antimicrobial activity.[7][8][9] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Hypothesized Activity Profile:

  • The overall antimicrobial efficacy is likely to be moderate for these simple esters. More complex derivatives, such as those containing oxazolidinone or thiosemicarbazone moieties, typically show enhanced potency.[10][11][12]

  • Positional isomerism can influence activity. For instance, in a series of 3-(3-pyridyl)-oxazolidinone derivatives, significant antibacterial activity against Gram-positive bacteria was observed.[7][13] While this doesn't directly implicate this compound itself, it highlights that the 3-pyridyl scaffold is compatible with potent antibacterial pharmacophores.

  • The activity can be highly dependent on the bacterial strain. Structure-activity relationship (SAR) studies often reveal that minor structural changes can dramatically alter the spectrum of activity.[14]

Cytotoxicity and Antiproliferative Potential

The evaluation of cytotoxicity is a critical first step in assessing anticancer potential. Pyridine derivatives have shown promise, but their activity is highly dependent on the specific substitutions on the ring.[1][15]

Hypothesized Activity Profile:

  • The presence of functional groups like -OMe, -OH, and -NH2 tends to enhance antiproliferative activity, while halogens or bulky groups can decrease it.[1] As the pyridinylmethyl acetates lack these enhancing groups, their intrinsic cytotoxicity against cancer cell lines is expected to be low to moderate.

  • Any observed differences between the isomers would likely stem from their differential metabolism within the cell or their ability to interact with specific intracellular targets. For example, the different pKa values could influence their uptake and accumulation in acidic organelles like lysosomes, leading to varied cytotoxic responses.

Experimental Protocols for Comparative Assessment

To empirically validate these hypotheses, a structured experimental workflow is essential. The following protocols describe self-validating systems for a rigorous comparison of the three isomers.

Experimental Workflow Diagram

G start Synthesize & Purify Isomers (2, 3, 4) physchem Physicochemical Characterization (pKa, LogP, Solubility) start->physchem screening Primary Biological Screening physchem->screening cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa, A549) screening->cytotoxicity Anticancer antimicrobial Antimicrobial Assay (e.g., MIC on S. aureus, E. coli) screening->antimicrobial Anti-infective enzyme Enzyme Inhibition Assay (e.g., Aromatase, COX-2) screening->enzyme Enzyme Modulation data Data Analysis & SAR Elucidation cytotoxicity->data antimicrobial->data enzyme->data conclusion Identify Lead Isomer & Guide Further Optimization data->conclusion

Caption: Workflow for Isomer Bioactivity Comparison.

Protocol 1: MTT Assay for General Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability. It is a robust, colorimetric method for initial cytotoxicity screening.

Causality: The MTT assay is chosen for its reliability and high-throughput capability. It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of Pyridin-2, 3, and 4-ylmethyl acetate in DMSO (e.g., 100 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[16]

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds (and vehicle control) to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method is chosen for its quantitative and reproducible results, allowing for direct comparison of the antimicrobial potency of the isomers against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each isomer stock solution in MHB. The typical concentration range is 512 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization (blue = no growth, pink = growth).

Conclusion and Future Directions

The biological activity of pyridinylmethyl acetate is profoundly dictated by the position of the nitrogen atom. While direct comparative data is sparse, established structure-activity relationships for pyridine derivatives allow for the formulation of strong hypotheses. The para-isomer, Pyridin-4-ylmethyl acetate, is predicted to be the most potent enzyme inhibitor due to the high steric accessibility and basicity of its nitrogen atom. Conversely, the ortho-isomer is likely to be the least active due to steric hindrance. Activities in the antimicrobial and cytotoxic realms are expected to be modest for these simple esters but provide a crucial baseline for the design of more complex, second-generation compounds.

The experimental protocols and workflows detailed in this guide provide a clear and robust framework for researchers to empirically test these hypotheses. By systematically evaluating the isomers, the scientific community can gain deeper insights into the subtle yet powerful role of positional isomerism, ultimately paving the way for the rational design of more effective pyridine-based therapeutics.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed Central. Available at: [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

  • Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. ACS Publications. Available at: [Link]

  • Newer Biologically Active Pyridines: A Potential Review. Research and Reviews of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. Available at: [Link]

  • Comparison of in vitro cytotoxicity, estrogenicity and anti-estrogenicity of triclosan, perfluorooctane sulfonate and perfluorooctanoic acid. PubMed. Available at: [Link]

  • Synthesis, characterization and biological activity of novel transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene- 2-carboxamide. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. PubMed Central. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid. PubMed. Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Semantic Scholar. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • New aromatase inhibitors. Synthesis and inhibitory activity of pyridinyl-substituted flavanone derivatives. PubMed. Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. ResearchGate. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. PubMed. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of Pyridin-3-ylmethyl acetate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity and regulatory expectations.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3] The core parameters of this validation process, as outlined in the ICH Q2(R2) guideline, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][3][4][5]

This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation of these methods for the analysis of this compound, providing hypothetical, yet realistic, experimental data to illustrate the comparison.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Its versatility in terms of stationary and mobile phase selection makes it highly suitable for the analysis of a wide range of analytes, including polar and non-volatile compounds like this compound.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method for this compound involves a systematic series of experiments to assess its performance characteristics.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis prep_standards Prepare Standard Solutions (this compound) hplc_analysis HPLC Analysis (UV Detection) prep_standards->hplc_analysis prep_samples Prepare Sample Solutions (e.g., in reaction mixture matrix) prep_samples->hplc_analysis specificity Specificity (Peak Purity Analysis) linearity Linearity & Range (Calibration Curve) accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Signal-to-Noise) robustness Robustness (Varying Conditions) hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness GC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis prep_standards Prepare Standard Solutions (in appropriate solvent) gc_analysis GC Analysis (FID or MS Detection) prep_standards->gc_analysis prep_samples Prepare Sample Solutions prep_samples->gc_analysis specificity Specificity (Peak Identification) linearity Linearity & Range (Calibration Curve) accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (Signal-to-Noise) robustness Robustness (Varying Conditions) gc_analysis->specificity gc_analysis->linearity gc_analysis->accuracy gc_analysis->precision gc_analysis->lod_loq gc_analysis->robustness

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Pyridin-3-ylmethyl Acetate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Pyridine-containing compounds have emerged as a promising avenue for the development of new anti-infective agents.[1][2] This guide provides a comprehensive comparative study of the antimicrobial spectrum of a specific class of these compounds: Pyridin-3-ylmethyl acetate derivatives, with a focus on 3-(pyridin-3-yl)-2-oxazolidinone and 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. These analogs of the antibiotic linezolid, which substitute the phenyl ring with a pyridine moiety, have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the antimicrobial performance of these derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships, providing insights into the chemical modifications that enhance their efficacy and broaden their spectrum of activity. Furthermore, detailed experimental protocols for antimicrobial susceptibility testing are provided to ensure the reproducibility and validation of these findings.

Unveiling the Antimicrobial Potential: A Comparative Data Analysis

The antibacterial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected 3-(pyridin-3-yl)-2-oxazolidinone and 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives against a panel of clinically relevant Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Gram-Positive Bacteria (µg/mL)

Compound IDChemical StructureStaphylococcus aureus (ATCC 25923)Streptococcus pneumoniae (ATCC 49619)Enterococcus faecalis (ATCC 29212)Bacillus subtilis (ATCC 6633)Reference
Linezolid (Standard)1-41-21-40.5-2[3][5]
Compound 21b 3-(6-(4-(2-fluorobenzoyl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl acetate4284[3]
Compound 21d 3-(6-(4-(cyclopropanecarbonyl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl acetate2142[3]
Compound 21e 3-(6-(4-acetylpiperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl acetate4284[3]
Compound 21f 3-(6-(4-propionylpiperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl acetate2142[3]
Compound 12e (R)-(2-oxo-3-(6-(4-(isoxazole-5-carbonyl)piperazin-1-yl)pyridin-3-yl)oxazolidin-5-yl)methyl methanesulfonate>64>64>6416[1]

Note: The chemical structures are representative of the core scaffold and the specific side chains for each compound can be found in the cited literature.

Structure-Activity Relationship (SAR): Decoding the Impact of Chemical Modifications

The antimicrobial activity of these pyridine-oxazolidinone derivatives is intricately linked to their chemical structure. Analysis of the data presented in Table 1 and findings from the cited literature reveal key structure-activity relationships:

  • Substitution on the Pyridine Ring: The introduction of a substituted piperazine ring at the 6-position of the pyridine moiety generally confers potent antibacterial activity.[3]

  • Acyl Group on the Piperazine Ring: The nature of the acyl group attached to the piperazine ring significantly influences the antimicrobial spectrum and potency. Small, compact acyl groups like cyclopropanecarbonyl (Compound 21d) and propionyl (Compound 21f) tend to exhibit lower MIC values, suggesting a better fit into the bacterial target site.[3] In contrast, bulkier or more rigid aromatic acyl groups can lead to a decrease in activity.

  • Modifications at the 5-position of the Oxazolidinone Ring: The acetate group at the C-5 methyl position of the oxazolidinone ring is a common feature in these active compounds. However, as seen in Compound 12e, replacing the acetate with a methanesulfonate group can drastically alter the activity profile, in this case, showing selectivity for B. subtilis.[1] This highlights the critical role of this position in target interaction.

Mechanism of Action: Halting Bacterial Protein Synthesis

As analogs of linezolid, these this compound derivatives are believed to exert their antimicrobial effect through the inhibition of bacterial protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis.[6] This mechanism is distinct from many other classes of antibiotics, which contributes to their effectiveness against multidrug-resistant strains.

Mechanism_of_Action cluster_bacterium Bacterial Cell Derivative Pyridin-3-ylmethyl Acetate Derivative Ribosome_50S 50S Ribosomal Subunit Derivative->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex (Functional) Ribosome_50S->Initiation_Complex Prevents Formation Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Blocks

Caption: Mechanism of action of this compound derivatives.

A Note on the Antifungal Spectrum

While the antibacterial properties of these pyridine-oxazolidinone derivatives are well-documented, their antifungal activity appears to be limited. Extensive searches of the current literature did not yield significant data on the efficacy of 3-(pyridin-3-yl)-2-oxazolidinone or 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives against common fungal pathogens such as Candida albicans or Aspergillus fumigatus. Although some pyridine-containing compounds have shown antifungal properties, this specific subclass seems to be primarily active against bacteria.[2][7] Further research is warranted to explore the potential for modifying these scaffolds to broaden their antimicrobial spectrum to include fungi.

Experimental Protocols: A Guide to Reproducible Antimicrobial Susceptibility Testing

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method, as adapted from the protocols described in the cited literature.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., Linezolid)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Compound_Dilution 2. Prepare Serial Dilutions of Test Compounds in Microtiter Plate Inoculation 3. Inoculate Microtiter Plate with Bacterial Suspension Compound_Dilution->Inoculation Incubation 4. Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Experimental workflow for broth microdilution MIC testing.

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (625 nm). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound and the positive control antibiotic in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC values.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Causality Behind Experimental Choices:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as it has a defined content of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.

  • 0.5 McFarland Standard: This standardizes the initial bacterial inoculum density, which is crucial for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.

  • Final Inoculum Concentration of 5 x 10⁵ CFU/mL: This concentration is the established standard for broth microdilution testing and ensures that a sufficient number of bacteria are present for reliable growth in the control wells while not being so high as to overwhelm the antimicrobial agent at lower concentrations.

Conclusion

The this compound derivatives, specifically the 3-(pyridin-3-yl)-2-oxazolidinone and 3-(3-pyridyl)-oxazolidinone-5-methyl ester analogs, represent a promising class of antibacterial agents with potent activity against a range of Gram-positive bacteria. The modular nature of their synthesis allows for fine-tuning of their antimicrobial spectrum and potency through strategic chemical modifications. The insights into their structure-activity relationships and mechanism of action provided in this guide offer a solid foundation for the rational design of next-generation antibiotics. While their antibacterial potential is clear, the lack of significant antifungal activity suggests that future research could explore modifications to broaden their antimicrobial coverage. The detailed experimental protocols included herein are intended to facilitate further research and ensure the generation of robust and comparable data in the ongoing quest for novel antimicrobial therapies.

References

  • Jin, B., Wang, T., Chen, J., Liu, X., Zhang, Y., Zhang, X., Sheng, Z., & Yang, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Li, Y., Jin, B., Chen, J., Liu, X., Zhang, Y., Zhang, X., Sheng, Z., & Yang, H. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1103. [Link]

  • Cui, Y., Dang, Y., Yang, Y., Zhang, S., & Ji, R. (2005). Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone. European Journal of Medicinal Chemistry, 40(2), 209-214. [Link]

  • Marinescu, M., & Tenti, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3198. [Link]

  • Jin, B., Wang, T., Chen, J. Y., Liu, X. Q., Zhang, Y. X., Zhang, X. Y., Sheng, Z. L., & Yang, H. L. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Wang, T., Jin, B., Han, Y., Chen, J., Liu, X., Zhang, Y., Sheng, Z., & Yang, H. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4331. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Li, Y., Jin, B., Chen, J. Y., Liu, X. Q., Zhang, Y. X., Zhang, X. Y., Sheng, Z. L., & Yang, H. L. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules (Basel, Switzerland), 27(3), 1103. [Link]

  • Du Bois, A. C., Xue, A., Brown, G. D., May, R. C., & Cowen, L. E. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. mSphere, 7(3), e00075-22. [Link]

  • SENTRY Antimicrobial Surveillance Program. (2001). Spectrum and potency evaluation of a new oxazolidinone, linezolid: report from the SENTRY Antimicrobial Surveillance Program, 1998-2000. Diagnostic microbiology and infectious disease, 40(1-2), 59–68. [Link]

  • Brycki, B., Szulc, A., & Oleksyn-Keplicz, K. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3198. [Link]

  • Lawrence, L. E., Licata, J. J., & Zurenko, G. E. (2008). In vitro antibacterial activity of the pyrrolopyrazolyl-substituted oxazolidinone RWJ-416457. Antimicrobial agents and chemotherapy, 52(4), 1504–1507. [Link]

  • Lawrence, L. E., Danese, P. N., DeVito, J. A., & Zurenko, G. E. (2008). In vivo activity of the pyrrolopyrazolyl-substituted oxazolidinone RWJ-416457. Antimicrobial agents and chemotherapy, 52(5), 1695–1701. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Broth microdilution guide for labs. [Link]

  • Aryal, S. (2022, June 28). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Cui, Y., Dang, Y., Yang, Y., Zhang, S., & Ji, R. (2005). Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone. European journal of medicinal chemistry, 40(2), 209–214. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Shinabarger, D. (2012). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

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A Comparative Guide to the Synthesis of Pyridin-3-ylmethyl Acetate: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridin-3-ylmethyl acetate, an ester of 3-pyridinemethanol, serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of bioactive compounds, making its efficient and cost-effective synthesis a topic of considerable interest to researchers, process chemists, and drug development professionals. The choice of synthetic methodology for acetylating the parent alcohol, 3-pyridinemethanol, is not trivial and involves a trade-off between reagent cost, reaction efficiency, safety, and environmental impact.

This guide provides an in-depth, objective comparison of three distinct and representative methods for the synthesis of this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, provide field-proven experimental insights, and present a quantitative cost-benefit analysis. The goal is to equip the practicing scientist with the necessary data and rationale to select the optimal synthesis strategy for their specific laboratory or production needs, whether the priority is speed, cost, scale, or sustainability. The methods under review are:

  • Method 1: Classical Acetylation with Acetic Anhydride & Pyridine

  • Method 2: High-Reactivity Acetylation with Acetyl Chloride & Triethylamine

  • Method 3: Green Biocatalytic Acetylation with Immobilized Lipase

Method 1: Classical Acetylation with Acetic Anhydride & Pyridine

This method represents the most traditional and widely taught approach for the acetylation of alcohols. It relies on acetic anhydride, a cost-effective and moderately reactive acylating agent, with pyridine serving a crucial dual role.

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. While acetic anhydride can acetylate alcohols on its own, the reaction is often slow. Pyridine acts as a nucleophilic catalyst by first reacting with acetic anhydride to form the highly electrophilic N-acetylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 3-pyridinemethanol. Furthermore, pyridine is a weak base, sufficient to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[1]

cluster_activation Catalyst Activation cluster_acetylation Esterification cluster_neutralization Byproduct Neutralization Ac2O Acetic Anhydride AcPyr N-Acetylpyridinium Ion (Highly Reactive) Ac2O->AcPyr + Pyridine Pyr Pyridine Pyr->AcPyr Alc 3-Pyridinemethanol Int Tetrahedral Intermediate AcPyr->Int Alc->Int + N-Acetylpyridinium Ion Prod This compound Int->Prod - Pyridine AcOH Acetic Acid Int->AcOH - H+ AcOH_byproduct Acetic Acid Pyr_base Pyridine (Base) PyrH Pyridinium Acetate Pyr_base->PyrH AcOH_byproduct->PyrH + Pyridine

Diagram 1: Reaction pathway for pyridine-catalyzed acetylation.
Experimental Protocol
  • To a stirred solution of 3-pyridinemethanol (1.0 eq., e.g., 10.91 g, 100 mmol) in dry pyridine (5-10 volumes, e.g., 100 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 eq., e.g., 14.2 mL, 150 mmol) dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol (e.g., 10 mL).

  • Remove the pyridine and excess reagents under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of pyridine.[1]

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary to obtain this compound.

Discussion

This method is a workhorse in organic synthesis due to its reliability and the low cost of acetic anhydride. The primary drawbacks are associated with the workup. Pyridine has a high boiling point and can be difficult to remove completely, often requiring azeotropic distillation with toluene.[1] The aqueous acidic and basic washes generate significant aqueous waste. While yields are typically good for primary alcohols, the reaction is not always perfectly selective if other sensitive functional groups are present.

Method 2: High-Reactivity Acetylation with Acetyl Chloride & Triethylamine

For reactions requiring greater speed or for less reactive alcohols, the more powerful acylating agent, acetyl chloride, is often employed. Its high reactivity necessitates careful handling and a strategic choice of base.

Principle and Mechanistic Insight

Acetyl chloride is significantly more electrophilic than acetic anhydride. This is because the chloride ion is an excellent leaving group compared to the acetate ion.[2] The reaction is rapid, often exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct. A non-nucleophilic base, such as triethylamine (TEA), is essential to neutralize the HCl.

Critical Field Insight: Using pyridine as the base with acetyl chloride is ill-advised. Pyridine can react with acetyl chloride in an uncontrolled manner, not just as a catalyst, but to form various side products, including N-acetyl-dihydropyridyl acetic acid derivatives, which complicates purification and reduces the yield of the desired ester.[3] Triethylamine, being a sterically hindered non-nucleophilic base, efficiently scavenges HCl without competing in side reactions.

cluster_acetylation Esterification cluster_neutralization HCl Neutralization Alc 3-Pyridinemethanol Int Tetrahedral Intermediate Alc->Int + Acetyl Chloride AcCl Acetyl Chloride AcCl->Int Prod This compound Int->Prod - Cl- HCl HCl (Byproduct) TEA Triethylamine (TEA) TEAHCl Triethylammonium Chloride (Salt) TEA->TEAHCl HCl->TEAHCl + TEA cluster_cycle Enzymatic Catalytic Cycle cluster_reuse Catalyst Recovery Enzyme Lipase (CALB) (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Ac₂O - Acetic Acid Ac2O Acetic Anhydride Alc 3-Pyridinemethanol Prod This compound AcylEnzyme->Prod + Alcohol Prod->Enzyme - Ester Filter Simple Filtration Enzyme_Reuse Recovered Lipase (for reuse) Filter->Enzyme_Reuse start Select Synthesis Method for This compound p_speed Priority: Speed? start->p_speed p_cost Priority: Lowest Initial Cost? p_speed->p_cost No m2 Method 2: Acetyl Chloride - Fastest Reaction - Hazardous Reagents p_speed->m2 Yes p_green Priority: Green Chemistry & Scalability? p_cost->p_green No m1 Method 1: Acetic Anhydride - Lowest Reagent Cost - Tedious Workup p_cost->m1 Yes p_green->m1 No m3 Method 3: Biocatalytic - Greenest, Simplest Workup - High Initial Catalyst Cost p_green->m3 Yes

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. Pyridin-3-ylmethyl acetate, a valuable building block in the synthesis of various pharmaceutical compounds, presents a seemingly straightforward synthetic challenge. However, ensuring high yield and purity reproducibly requires a nuanced understanding of the available synthetic methodologies. This guide provides an in-depth comparison of common and effective methods for the synthesis of this compound, grounded in experimental data and practical insights to aid in selecting the optimal route for your research needs.

Introduction: The Significance of this compound

The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. This compound serves as a key precursor, enabling the introduction of the pyridin-3-ylmethyl group into larger molecules. Its utility spans from the development of novel antibacterial agents to other areas of drug discovery. The seemingly simple esterification of 3-pyridinemethanol is, in practice, subject to variations in yield and purity depending on the chosen synthetic pathway. This guide will dissect the most common methods, offering a comparative analysis to inform your experimental design.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is primarily achieved through the esterification of 3-pyridinemethanol. The choice of acetylating agent and catalyst dictates the reaction conditions, efficiency, and scalability of the process. We will explore three principal methods: acylation with acetic anhydride, Fischer-Speier esterification, and acylation with acetyl chloride.

Method Reagents Catalyst/Base Typical Yield Key Advantages Key Disadvantages
Acylation with Acetic Anhydride 3-Pyridinemethanol, Acetic AnhydridePyridineHighHigh yield, readily available and inexpensive reagents, straightforward workup.The reaction can be exothermic; pyridine has a strong odor and requires careful handling.
Fischer-Speier Esterification 3-Pyridinemethanol, Acetic AcidStrong Acid (e.g., H₂SO₄)Moderate to HighUtilizes inexpensive reagents, scalable.Reversible reaction requiring removal of water to drive to completion; the strong acid catalyst needs to be neutralized during workup.
Acylation with Acetyl Chloride 3-Pyridinemethanol, Acetyl ChlorideNon-nucleophilic base (e.g., Triethylamine)HighFast and irreversible reaction, high yields.Acetyl chloride is highly reactive, corrosive, and moisture-sensitive, requiring careful handling; generates HCl byproduct that must be neutralized.

Synthetic Pathways and Mechanistic Insights

The choice of synthetic route is fundamentally a decision based on the reactivity of the acetylating agent and the management of byproducts.

Method 1: Acylation with Acetic Anhydride

This is arguably the most common and reliable method for the laboratory-scale synthesis of this compound. The reaction proceeds via a nucleophilic attack of the hydroxyl group of 3-pyridinemethanol on one of the carbonyl carbons of acetic anhydride. Pyridine serves a dual role as a solvent and a base, activating the alcohol and neutralizing the acetic acid byproduct.[1]

Acylation_with_Acetic_Anhydride Reactants 3-Pyridinemethanol + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Pyridine Pyridine (Base/Solvent) Pyridine->Reactants Catalysis Product This compound + Acetic Acid Intermediate->Product Collapse of Intermediate Fischer_Speier_Esterification Reactants 3-Pyridinemethanol + Acetic Acid Equilibrium Reactants->Equilibrium Catalyst H₂SO₄ (Catalyst) Catalyst->Reactants Protonation Product This compound + Water Equilibrium->Product Acylation_with_Acetyl_Chloride Reactants 3-Pyridinemethanol + Acetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Triethylamine (Base) Base->Reactants HCl Scavenger Product This compound + Triethylammonium Chloride Intermediate->Product Collapse of Intermediate

Caption: Acylation of 3-Pyridinemethanol with Acetyl Chloride.

Detailed Experimental Protocols

To ensure the reproducibility of these methods, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound via Acylation with Acetic Anhydride

Materials:

  • 3-Pyridinemethanol (1 eq.)

  • Acetic Anhydride (1.5 eq.)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-pyridinemethanol in anhydrous pyridine at 0 °C under an inert atmosphere, add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • 3-Pyridinemethanol (1 eq.)

  • Glacial Acetic Acid (1.2 eq.)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-pyridinemethanol and glacial acetic acid in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: Synthesis of this compound via Acylation with Acetyl Chloride

Materials:

  • 3-Pyridinemethanol (1 eq.)

  • Acetyl Chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-pyridinemethanol and triethylamine in anhydrous DCM under an inert atmosphere and cool the mixture to 0 °C.

  • Add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For routine, reliable, and high-yielding synthesis of this compound, the acylation with acetic anhydride in pyridine is highly recommended. This method balances efficiency, cost-effectiveness, and ease of execution. While Fischer-Speier esterification is economical for large-scale production, the reversible nature of the reaction can present challenges in achieving complete conversion. Acylation with acetyl chloride offers a rapid and high-yielding alternative, but the hazardous nature of the reagent necessitates stringent safety precautions.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. By understanding the underlying chemistry and practical considerations of each method, scientists can confidently and reproducibly synthesize this important pharmaceutical intermediate.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridin-3-ylmethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Pyridin-3-ylmethyl acetate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of equipment is critical, thereby fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard: A Proactive Approach to Safety

This compound presents several potential hazards that necessitate a comprehensive PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. Therefore, our primary objective is to establish effective barriers to prevent these routes of exposure.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that must consider the specific experimental conditions, including the quantity of the substance being handled, its concentration, and the potential for aerosol generation.

The PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound A Start: Assess the Planned Procedure B Will the procedure generate dust or aerosols? A->B C Is there a risk of splashing? B->C No F Enhanced Respiratory Protection: - Work in a certified chemical fume hood B->F Yes D Are you working with large quantities? C->D No G Enhanced Eye/Face Protection: - Chemical Goggles and/or Face Shield C->G Yes E Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Laboratory Coat D->E No H Enhanced Body Protection: - Chemical-resistant Apron or Coveralls D->H Yes I End: Proceed with Experiment E->I F->C G->D H->E

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.